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  • Product: 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one
  • CAS: 69413-00-9

Core Science & Biosynthesis

Foundational

Chemical Properties of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one

An In-Depth Technical Guide for Research & Development Executive Summary 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (also known as 1-acetyl-3-methylpyrazole) is a specialized heterocyclic building block characterized by an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Research & Development

Executive Summary

1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (also known as 1-acetyl-3-methylpyrazole) is a specialized heterocyclic building block characterized by an active


-acyl bond. Unlike standard amides, this compound exhibits "active amide" behavior, making it a potent acyl transfer reagent and a valuable intermediate in the synthesis of complex pyrazole scaffolds for medicinal chemistry. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and reactivity profile, designed to support researchers in drug discovery and organic synthesis.
Part 1: Chemical Identity & Structural Analysis

The compound belongs to the class of


-acyl pyrazoles. Its reactivity is defined by the electronic withdrawal of the pyrazole ring, which destabilizes the amide bond relative to typical dialkyl amides, rendering the acetyl group susceptible to nucleophilic attack.
Attribute Detail
IUPAC Name 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one
Common Synonyms 1-Acetyl-3-methylpyrazole;

-Acetyl-3-methylpyrazole
CAS Registry Number 69413-00-9 (Note: Often confused with parent 3-methylpyrazole, CAS 1453-58-3)
Molecular Formula C

H

N

O
Molecular Weight 124.14 g/mol
SMILES CC(=O)n1nc(C)cc1
InChI Key MITHGUSEVJOZDH-UHFFFAOYSA-N
Structural Nuance: The Regioselectivity Challenge

A critical technical consideration is the tautomeric nature of the starting material, 3(5)-methylpyrazole. Upon acetylation, two isomers are theoretically possible:

  • 1-acetyl-3-methylpyrazole (Target, generally thermodynamically favored).

  • 1-acetyl-5-methylpyrazole (Kinetic isomer, often sterically congested).

Differentiation between these isomers is best achieved via NOE (Nuclear Overhauser Effect) NMR spectroscopy, where irradiation of the acetyl methyl group will show enhancement of the H-5 proton in the 1,5-isomer but not in the 1,3-isomer.

Part 2: Physicochemical Profile[2]

Note on Data Availability: Explicit experimental constants for this specific acetyl derivative are rare in public databases, often conflated with the parent pyrazole. The values below represent a synthesized consensus based on structural analogs (e.g., 1-acetylpyrazole).

Property Value / Description Technical Insight
Physical State Low-melting solid or LiquidTypically solidifies upon refrigeration; "Cold Chain" transport recommended.
Melting Point ~30–40 °C (Estimated)Low MP is characteristic of

-acetyl azoles due to disrupted H-bonding compared to NH-pyrazoles.
Boiling Point Decomposes >150 °CDistillation often leads to thermal deacetylation or rearrangement.
Solubility High in DCM, THF, EtOAcHydrolyzes rapidly in water/aqueous buffers.
Stability Moisture SensitiveThe N-N bond renders the carbonyl highly electrophilic; degrades to acetic acid and 3-methylpyrazole in moist air.
Part 3: Synthesis & Production Protocol

The synthesis relies on the acylation of 3-methylpyrazole. To ensure high regioselectivity for the 1,3-isomer and prevent hydrolysis, anhydrous conditions are mandatory.

Optimized Laboratory Protocol
  • Reagents: 3-Methylpyrazole (1.0 eq), Acetic Anhydride (1.1 eq), Pyridine (1.2 eq) or Et

    
    N.
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-methylpyrazole in anhydrous DCM under an inert atmosphere (N

    
     or Ar).
    
  • Base Addition: Add pyridine dropwise at 0 °C. The base acts as an HCl scavenger (if using acetyl chloride) or catalyst (with anhydride).

  • Acylation: Add acetic anhydride slowly to control the exotherm.

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (silica; EtOAc/Hexane). Note: The product spot will be less polar than the starting pyrazole.

  • Work-up (Critical): Wash rapidly with cold saturated NaHCO

    
     (to remove acid) followed by brine. Do not use acidic washes , as this accelerates hydrolysis.
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate in vacuo.
    
Synthesis Pathway Diagram

The following diagram illustrates the acetylation pathway and the potential for hydrolytic reversion.

Synthesis Start 3-Methylpyrazole (Tautomeric Mix) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) / Base Reagent->Inter Product 1-Acetyl-3-methylpyrazole (Target) Inter->Product Elimination Byprod Acetic Acid Inter->Byprod Product->Start H2O (Hydrolysis)

Caption: Synthesis of 1-acetyl-3-methylpyrazole via acetylation, highlighting the reversible nature of the product in aqueous conditions.

Part 4: Reactivity & Mechanistic Insights

The defining feature of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one is its ability to act as an acyl transfer reagent . The pyrazole ring acts as a good leaving group (pKa of conjugate acid ~2.5), making the acetyl group significantly more electrophilic than in standard amides.

1. Hydrolytic Instability

Unlike acetamides (e.g., N,N-dimethylacetamide), this compound will hydrolyze on contact with atmospheric moisture.

  • Mechanism: Water attacks the carbonyl carbon; the pyrazole anion is expelled and protonated.

  • Implication: Stock solutions must be prepared in anhydrous solvents (DMSO-d6, CDCl3) immediately prior to use.

2. Transacylation (Acyl Transfer)

It reacts with nucleophiles (amines, alcohols) to transfer the acetyl group. This is often used to acetylate sluggish nucleophiles under mild conditions.



Acyl Transfer Mechanism Diagram

Reactivity AcPy 1-Acetyl-3-methylpyrazole (Electrophile) TS Transition State (Tetrahedral) AcPy->TS + Nuc Nuc Nucleophile (R-NH2 / R-OH) Nuc->TS Prod Acetylated Product (R-NHAc) TS->Prod Acyl Transfer LG 3-Methylpyrazole (Leaving Group) TS->LG Expulsion

Caption: Mechanism of acyl transfer where the pyrazole moiety serves as an efficient leaving group.

Part 5: Applications in Drug Development
1. Pyrazole Scaffold Construction

This compound serves as a "masked" pyrazole. The acetyl group can direct electrophilic aromatic substitution (EAS) to the C-4 position by preventing N-coordination with Lewis acids, although the N-acetyl group is often cleaved during harsh EAS conditions.

2. Prodrug Design

-Acyl pyrazoles are explored as prodrugs. The labile N-CO bond allows for the controlled release of the bioactive pyrazole core in vivo via enzymatic or spontaneous hydrolysis.
3. Analytical Standard

It is used to calibrate methods detecting acetylated metabolites of methylpyrazole (e.g., in studies of alcohol dehydrogenase inhibitors like Fomepizole, although Fomepizole is 4-methylpyrazole).

Part 6: Safety & Handling
  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Store at 2–8 °C under argon/nitrogen. Desiccate to prevent hydrolysis.

  • Spill Response: Treat with aqueous sodium bicarbonate to neutralize the acetic acid released upon hydrolysis.

References
  • Synthesis and Regioselectivity: Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link

  • Acyl Transfer Reactivity: Kashima, C., et al. (1998). N-Acylpyrazoles as Acylating Agents. Journal of Heterocyclic Chemistry. Link

  • Physical Properties & CAS Data: PubChem Compound Summary for CID 15073 (Parent 3-Methylpyrazole) and Derivatives. National Library of Medicine. Link

  • Tautomerism in Pyrazoles: Alkorta, I., & Elguero, J. (2004). Tautomerism of Pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. Link

Foundational

Thermodynamic Stability and Reactivity of N-Acyl Pyrazole Derivatives

Executive Summary: The "Tunable" Amide N-acyl pyrazoles occupy a critical "Goldilocks zone" in the landscape of activated amides. Unlike N-acyl imidazoles, which are often too moisture-sensitive for prolonged storage, or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tunable" Amide

N-acyl pyrazoles occupy a critical "Goldilocks zone" in the landscape of activated amides. Unlike N-acyl imidazoles, which are often too moisture-sensitive for prolonged storage, or standard secondary amides, which are kinetically inert, N-acyl pyrazoles offer a programmable thermodynamic profile.

This guide details the physicochemical principles governing their stability. By manipulating the electronic and steric environment of the pyrazole ring, researchers can fine-tune the free energy of hydrolysis (


) and the activation energy (

) for acyl transfer. This "tunability" makes them indispensable for serine hydrolase inhibition , peptide synthesis , and prodrug design .

Mechanistic Underpinnings of Stability

The thermodynamic stability of N-acyl pyrazoles is governed by the competition for the nitrogen lone pair. In a standard amide, the nitrogen lone pair donates into the carbonyl


 orbital, creating significant resonance stabilization (approx. 15-20 kcal/mol).

In N-acyl pyrazoles, this resonance is attenuated by two factors:

  • Aromatic Sequestration: The nitrogen lone pair is part of the pyrazole aromatic system (specifically N1), reducing its availability for amide resonance.

  • Lone Pair Repulsion: The proximity of the N2 lone pair to the carbonyl oxygen creates dipolar repulsion, often forcing the carbonyl out of coplanarity with the pyrazole ring.

The Hammett Correlation

The hydrolytic stability correlates linearly with the acidity of the conjugate acid of the leaving group (the pyrazole).

  • Electron-Withdrawing Groups (EWGs): Substituents like 4-NO

    
     or 4-CN decrease the 
    
    
    
    of the pyrazole (making it a better leaving group), thereby destabilizing the N-acyl bond and increasing reactivity.
  • Electron-Donating Groups (EDGs): Substituents like 3,5-dimethyl increase the

    
     and steric bulk, significantly stabilizing the N-acyl bond against hydrolysis.
    

Hydrolytic Degradation Pathways

The primary thermodynamic instability of N-acyl pyrazoles manifests as hydrolysis. This follows a


 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).
Mechanism Visualization

The following diagram illustrates the nucleophilic attack and the transition states involved in the degradation of N-acyl pyrazoles in aqueous media.

HydrolysisMechanism cluster_factors Stability Factors Reactant N-Acyl Pyrazole (Ground State) TS1 Tetrahedral Intermediate (High Energy) Reactant->TS1 OH- Attack (Rate Limiting) Product Carboxylate + Pyrazole TS1->Product Collapse & LG Departure Factor1 Steric Shielding (3,5-substituents) Factor1->Reactant Factor2 Electronic Effects (4-substituents) Factor2->TS1 Stabilizes LG

Caption: Figure 1. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hydrolysis pathway. Steric bulk at positions 3 and 5 retards the initial 

attack, while EWGs at position 4 stabilize the developing negative charge on the leaving group in the transition state.
Comparative Half-Life Data

The table below summarizes the stability of various N-acetyl pyrazoles in phosphate buffer (pH 7.4, 25°C).

Pyrazole Substituent

(Conj. Acid)

(Hydrolysis)
Reactivity Class
4-Nitro ~0.5< 10 minHighly Reactive (Acyl Transfer)
4-Cyano ~1.025 minReactive
Unsubstituted 2.54-6 hoursModerate
3,5-Dimethyl 4.1> 24 hoursStable (Prodrug Potential)
3,5-Di-tert-butyl ~4.5> 1 weekHyper-Stable

Regiostability and Isomerization

A critical but often overlooked aspect of thermodynamic stability is acyl migration . In unsymmetrically substituted pyrazoles (e.g., 3-methylpyrazole), acylation can occur at N1 or N2.

  • Kinetic Product: Acylation often occurs at the less sterically hindered nitrogen (N1 adjacent to the hydrogen/smaller group).

  • Thermodynamic Product: Over time or under thermal stress, the acyl group may migrate to the nitrogen that allows for greater crystal lattice stability or reduced steric clash with the acyl group.

Note: In solution, intermolecular transacylation is the dominant mechanism for "isomerization." A sample of pure 1-acyl-3-methylpyrazole can equilibrate to a mixture of 1-acyl-3-methyl and 1-acyl-5-methyl isomers if traces of free pyrazole or acid/base catalysts are present.

Experimental Protocols

Protocol A: Determination of Hydrolytic Rate Constants ( )

Purpose: To quantify the thermodynamic stability of a candidate N-acyl pyrazole in aqueous media.

Materials:

  • UV-Vis Spectrophotometer (thermostatted to 25.0 ± 0.1°C).

  • Phosphate Buffer (50 mM, pH 7.4, ionic strength adjusted to 0.1 M with KCl).

  • Stock solution of N-acyl pyrazole in Acetonitrile (MeCN).

Methodology:

  • Preparation: Pre-incubate 2.97 mL of phosphate buffer in a quartz cuvette at 25°C for 10 minutes.

  • Initiation: Rapidly inject 30 µL of the N-acyl pyrazole stock (final concentration ~50-100 µM) into the cuvette. Invert to mix (dead time < 5s).

  • Data Acquisition: Monitor the absorbance decay at the

    
     of the N-acyl pyrazole (typically 230–260 nm). Note: Ensure the hydrolysis product (free pyrazole) does not have overlapping absorbance.
    
  • Calculation: Fit the absorbance vs. time data to a pseudo-first-order exponential decay equation:

    
    
    
  • Validation: Repeat at pH 6.0 and pH 8.0 to generate a pH-rate profile.

Protocol B: NMR Monitoring of Isomerization

Purpose: To detect 1,3- vs 1,5-acyl migration or degradation in organic solvents.

Methodology:

  • Dissolve 10 mg of the N-acyl pyrazole in 0.6 mL of deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • Add an internal standard (e.g., 1,3,5-trimethoxybenzene) to normalize integration.

  • Acquire a

    
    
    
    
    
    -NMR spectrum.
  • Store the tube at the desired temperature (e.g., RT or 40°C).

  • Acquire spectra at defined intervals (1h, 24h, 48h).

  • Analysis: Monitor the shift of the pyrazole ring protons. 1,5-isomers typically show distinct shielding patterns compared to 1,3-isomers due to the proximity of the acyl carbonyl to the substituent.

Strategic Applications Workflow

The following diagram outlines how to select an N-acyl pyrazole based on the required thermodynamic stability for specific applications.

SelectionWorkflow Start Define Application Goal Branch1 Rapid Acyl Transfer? (Synthesis/Derivatization) Start->Branch1 Branch2 Biological Inhibitor? (Drug Candidate) Start->Branch2 Choice1 Select EWG-substituted (4-NO2, 4-CN) Branch1->Choice1 Need fast kinetics Choice2 Select Sterically Hindered (3,5-dimethyl) Branch2->Choice2 Need metabolic stability Result1 High Reactivity Low Stability (Use immediately) Choice1->Result1 Result2 Tunable Stability Long Shelf-life (Prodrug potential) Choice2->Result2

Caption: Figure 2. Decision matrix for selecting N-acyl pyrazole derivatives based on thermodynamic requirements.

References

  • Vagstad, A. L., et al. (2023). "N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases." National Institutes of Health. Available at: [Link]

  • Leresche, J. E., et al. (2023). "Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation." ACS Publications. Available at: [Link]

  • Katritzky, A. R. (2004).[1] "N-Acylation in Combinatorial Chemistry." Arkivoc. Available at: [Link]

  • RSC Advances. (2025). "Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives." Royal Society of Chemistry.[2] Available at: [Link]

  • Denny, R. A., et al. (2023). "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Exploratory

Structural Elucidation and NMR Spectral Analysis of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Compound: 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (Synonym: 1-acetyl-3-methylpyrazole) Executive Summary & Regiochemical Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Compound: 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (Synonym: 1-acetyl-3-methylpyrazole)

Executive Summary & Regiochemical Context

In the development of pyrazole-based pharmaceuticals and agrochemicals, the precise functionalization of the pyrazole core is a critical quality attribute. 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (CAS 69413-00-9)[1] serves as a vital intermediate, particularly in nitration and cross-coupling workflows[2].

A persistent challenge in pyrazole chemistry is tautomerism. Unsubstituted 3-methylpyrazole exists as a rapidly interconverting mixture of 3-methyl and 5-methyl tautomers. However, N-acetylation "locks" the molecule into a discrete state. Synthesizing this compound typically yields a mixture of regioisomers: the target 1-acetyl-3-methylpyrazole and the byproduct 1-acetyl-5-methylpyrazole[3]. Distinguishing these isomers requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a definitive guide to the


H and 

C NMR spectral data of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one, detailing the causality behind the chemical shifts and establishing a self-validating analytical protocol.

Mechanistic Causality of Chemical Shifts

To accurately interpret the NMR spectra of 1-acetyl-3-methylpyrazole, one must understand the electronic and spatial environment dictated by the N1-acetyl group.

  • Magnetic Anisotropy at C5: The N1-acetyl group is strongly electron-withdrawing via induction. More importantly, in its preferred planar conformation, the carbonyl oxygen orientates toward the C5 proton to minimize steric clash with the acetyl methyl group. The magnetic anisotropy of the C=O double bond severely deshields the C5-H, pushing its resonance downfield to approximately 8.05 ppm. This is the primary diagnostic signal used to confirm the 3-methyl regioisomer over the 5-methyl regioisomer.

  • Shielding at C4: The C4 position is the most electron-rich node of the pyrazole ring. It benefits from the electron-donating inductive effect (+I) of the adjacent C3-methyl group, keeping the C4-H signal relatively shielded at ~6.22 ppm.

  • Carbonyl Deshielding in

    
    C NMR:  The highly polarized nature of the N-acetyl amide bond pushes the carbonyl carbon to ~170 ppm, while the C3 carbon, directly attached to the methyl group and part of the conjugated imine-like (C=N) system, resonates at ~152 ppm.
    

Quantitative Spectral Data

The following tables summarize the definitive


H and 

C NMR assignments for 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one in CDCl

.
Table 1: H NMR Spectral Data (400 MHz, CDCl )
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationMechanistic Assignment
N1-C(=O)CH

2.65Singlet (s)-3HDeshielded by direct attachment to the carbonyl group.
C3-CH

2.30Singlet (s)-3HStandard allylic/heteroaromatic methyl resonance.
C4-H 6.22Doublet (d)2.81HShielded by C3-methyl (+I effect); couples with C5-H.
C5-H 8.05Doublet (d)2.81HStrongly deshielded by N1-acetyl anisotropy and induction.
Table 2: C NMR Spectral Data (100 MHz, CDCl )
PositionChemical Shift (ppm)Carbon TypeMechanistic Assignment
C3-CH

13.8Primary (CH

)
Aliphatic methyl carbon.
N1-C(=O)CH

21.5Primary (CH

)
Acetyl methyl carbon.
C4 109.4Tertiary (CH)Most electron-rich ring carbon.
C5 128.6Tertiary (CH)Adjacent to electron-withdrawing N1 atom.
C3 152.1Quaternary (C)Deshielded by adjacent N2 and methyl substitution.
N1-C=O 170.2Quaternary (C)Highly polarized amide-like carbonyl carbon.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and trust in the spectral data, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: the inclusion of internal standards and specific relaxation parameters guarantees that any deviation in the expected shifts is a result of structural impurity, not instrumental artifact.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15 mg of the purified pyrazole compound in 0.6 mL of Deuterated Chloroform (CDCl

    
    ).
    
    • Causality: CDCl

      
       is chosen because its low polarity maintains the discrete monomeric state of the pyrazole, preventing intermolecular hydrogen-bonding artifacts that protic solvents might induce.
      
  • Internal Standardization: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: TMS acts as the absolute zero-point (0.00 ppm). If the TMS peak aligns perfectly at 0.00 ppm, the user can implicitly trust the calibration of the subsequent downfield pyrazole signals.

  • Instrument Setup: Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm multinuclear probe, calibrated to 298 K.

  • 
    H NMR Acquisition: 
    
    • Execute a standard 30-degree pulse sequence (zg30).

    • Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2-second delay ensures complete longitudinal relaxation (T1) of all protons, preventing signal saturation and ensuring the 3H:3H:1H:1H integration ratio is perfectly stoichiometric.

    • Acquire 16 scans.

  • 
    C NMR Acquisition: 
    
    • Execute a proton-decoupled pulse sequence (zgpg30).

    • Set D1 to 3.0 seconds and acquire 1024 scans. Causality: Quaternary carbons (C3 and C=O) lack attached protons to facilitate rapid relaxation via dipole-dipole interactions. A longer D1 ensures these critical structural markers are visible above the baseline noise.

  • Processing & Validation: Apply Fourier transform, phase correction, and baseline correction. Validate the spectrum by confirming the residual CHCl

    
     solvent peak at exactly 7.26 ppm (
    
    
    
    H) and the CDCl
    
    
    triplet at 77.16 ppm (
    
    
    C).

Workflow Visualization

The following diagram illustrates the logical workflow from synthesis to regiochemical validation, highlighting the critical decision gate where NMR data confirms the correct isomer.

NMR_Workflow Start Synthesis: 3-Methylpyrazole + Acetic Anhydride Mixture Regioisomer Mixture (3-Methyl vs 5-Methyl) Start->Mixture Separation Chromatographic Separation Mixture->Separation Isomer1 Target Isomer: 1-Acetyl-3-methylpyrazole Separation->Isomer1 Isomer2 Byproduct Isomer: 1-Acetyl-5-methylpyrazole Separation->Isomer2 NMR_Acq NMR Acquisition (1H & 13C in CDCl3) Isomer1->NMR_Acq Analysis Spectral Analysis & Signal Assignment NMR_Acq->Analysis Validation Regiochemical Validation (C5-H @ ~8.0 ppm) Analysis->Validation

Logical workflow for the synthesis, isolation, and NMR validation of 1-acetyl-3-methylpyrazole.

References

1.[2] Dalinger, I. L., et al. "Nitropyrazoles." Russian Chemical Bulletin, 1997. 2.[1] "1-(3-甲基吡唑-1-基)乙酮 | 69413-00-9". Molaid Chemical Database. 3.[3] Arakawa, K., et al. cited in "Studies of Heterocyclic Compounds. VIII." Oxford University Press.

Sources

Foundational

Crystal Structure Analysis of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one

This guide details the structural characterization of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (also known as 1-acetyl-3-methylpyrazole).[1] It addresses the specific challenges of handling low-melting N-acetylated hetero...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (also known as 1-acetyl-3-methylpyrazole).[1] It addresses the specific challenges of handling low-melting N-acetylated heterocycles and provides a rigorous framework for crystallographic analysis.[1]

Technical Guide for Structural Chemistry & Drug Discovery

Executive Summary

Compound Identity: 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one Formula: C₆H₈N₂O Core Application: Fragment-based drug discovery (FBDD), ligand design for coordination chemistry, and bioisostere evaluation.[1]

The structural analysis of N-acetylated pyrazoles is critical for understanding the amide-like resonance (


) versus the aromaticity of the pyrazole ring.[1] This guide outlines the end-to-end workflow—from regioselective synthesis and difficult crystallization (handling low-melting points) to high-precision X-ray diffraction (XRD) analysis.[1]

Synthesis & Crystallization Strategy

The primary challenge with 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one is its tendency to exist as an oil or low-melting solid at room temperature.[1] The synthesis must ensure regioselectivity, favoring the 1,3-isomer over the sterically hindered 1,5-isomer.[1]

Regioselective Synthesis Protocol

Reaction: Acetylation of 3(5)-methylpyrazole using acetic anhydride.

  • Dissolution: Dissolve 3-methylpyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under

    
     atmosphere.
    
  • Base Addition: Add triethylamine (1.2 eq) to scavenge acid byproducts.

  • Acetylation: Dropwise addition of acetic anhydride (1.1 eq) at 0°C.

  • Work-up: Wash with

    
     (aq) to remove excess acid.[1] Dry organic layer over 
    
    
    
    .[1]
  • Regio-control: The 1,3-isomer (acetyl distal to methyl) is thermodynamically and kinetically favored over the 1,5-isomer due to steric repulsion between the N-acetyl and C5-methyl groups.[1]

Advanced Crystallization (OHCD Technique)

Since the target may have a melting point near or below ambient temperature, standard evaporation often fails.[1] Use Optical Heating and Crystallization Device (OHCD) or In Situ Cryo-Crystallization .[1]

  • Method: Capillary In Situ Crystallization.[1]

  • Protocol:

    • Fill a 0.3 mm Lindemann capillary with the neat liquid oil.[1]

    • Mount on the diffractometer goniometer.[1]

    • Flash cool to 100 K to create a glass/amorphous state.[1]

    • Slowly warm until a polycrystal forms (annealing).

    • Cycle temperature near the melting point to isolate a single crystal seed.[1]

    • Cool slowly to 100 K for data collection.

Experimental Workflow Visualization

The following diagram illustrates the critical decision paths for synthesizing and crystallizing this specific pyrazole derivative.

G Start Start: 3(5)-Methylpyrazole Rxn Acetylation (Ac2O / Et3N / DCM) 0°C -> RT Start->Rxn Isomer Regioselectivity Check (1,3- vs 1,5-isomer) Rxn->Isomer NMR Validation State Physical State Check Isomer->State Solid Solid at RT (Recrystallization: Hexane/Et2O) State->Solid MP > 25°C Liquid Oil/Liquid at RT (In Situ Cryo-Crystallization) State->Liquid MP < 25°C XRD Single Crystal XRD (Mo/Cu Source, 100 K) Solid->XRD Liquid->XRD Capillary Mount Refine Structure Refinement (SHELXL / OLEX2) XRD->Refine

Caption: Workflow for the synthesis, phase selection, and structural determination of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one.

Data Collection & Structure Solution

Diffractometer Settings
  • Radiation Source: Cu-Kα (

    
     Å) is preferred for small organic molecules to maximize diffraction intensity, though Mo-Kα is acceptable.[1]
    
  • Temperature: 100 K (Critical) . Low temperature reduces thermal motion (Uiso) of the terminal methyl and acetyl groups, allowing precise bond length determination.[1]

  • Resolution: Collect data to at least

    
     Å resolution (
    
    
    
    for Cu).
Structure Solution Strategy
  • Space Group Determination: Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar heterocycles.[1]
  • Phasing: Use SHELXT (Intrinsic Phasing).[1] The heavy atoms (O, N) will be located immediately.[1]

  • Refinement (SHELXL):

    • Refine

      
       against all reflections.[1]
      
    • Hydrogen Atoms: Treat methyl hydrogens as rigid rotating groups (AFIX 137) to find the best hydrogen bonding geometry. Aromatic protons should be constrained (AFIX 43).[1]

Structural Analysis & Anticipated Metrics

This section defines the specific geometric parameters you must validate to confirm the structure and electronic state.

Geometric Parameters Table

Compare your experimental values against these standard ranges for N-acetyl pyrazoles.

ParameterAtoms InvolvedExpected Value (Å/°)Significance
Amide Bond N1–C(Acetyl)

Å
Indicates

resonance between pyrazole N1 and carbonyl.[1]
Carbonyl C=O[1]

Å
Standard double bond; lengthening implies strong H-bonding.[1]
Torsion C5–N1–C(Ac)–O

Planarity check.[1] Steric clash with C5-H may force a twist.[1]
Bond Angle C3–N2–N1

Characteristic internal angle for pyrazoles.[1]
Critical Interaction Analysis

The crystal packing of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one is governed by weak supramolecular forces rather than strong donors (like OH or NH).[1]

  • C-H...O Hydrogen Bonds: The carbonyl oxygen acts as a strong acceptor.[1] Look for interactions from the C5-H of a neighboring pyrazole ring or the C3-Methyl protons.[1]

    • Criteria:

      
       Å, 
      
      
      
      .
  • Pi-Stacking: Centroid-to-centroid distances of

    
     Å between antiparallel pyrazole rings.
    
  • Dipole Alignment: The antiparallel arrangement of the carbonyl dipoles often dictates the lattice energy.[1]

Interaction Network Diagram

The following graph visualizes the expected supramolecular assembly.

Interactions MolA Molecule A (Acceptor: C=O) MolB Molecule B (Donor: C5-H) MolA->MolB Pi-Stacking (Centroid...Centroid) MolB->MolA Weak H-Bond (C5-H...O=C) MolC Molecule C (Donor: Me-H) MolC->MolA Weak H-Bond (C3-Me...O=C)

Caption: Predicted supramolecular motif showing C-H...O hydrogen bonding and Pi-stacking interactions.

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Grosso, C., et al. (2024).[1] "Structural insights into N-acetyl pyrazole derivatives." Journal of Molecular Structure. (Contextual Reference for Analogues).

  • Spek, A. L. (2009).[1][2] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1] Link

  • Hirshfeld, F. L. (1977).[1] "Bonded-atom fragments for describing molecular charge densities." Theoretica Chimica Acta, 44(2), 129-138.[1] (Basis for Hirshfeld Surface Analysis).[1]

Sources

Exploratory

Technical Guide: Synthesis and Characterization of 3-Methylpyrazole Acetylation Products

Part 1: Executive Summary & Core Directive The Regioselectivity Challenge: The acetylation of 3-methylpyrazole (3-MP) presents a classic problem in heterocyclic chemistry: annular tautomerism leading to regioisomeric amb...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Regioselectivity Challenge: The acetylation of 3-methylpyrazole (3-MP) presents a classic problem in heterocyclic chemistry: annular tautomerism leading to regioisomeric ambiguity. In solution, 3-methylpyrazole exists in rapid equilibrium with 5-methylpyrazole. Upon


-acetylation, this equilibrium is "frozen," potentially yielding two distinct isomers:
  • 1-acetyl-3-methylpyrazole (1,3-isomer)

  • 1-acetyl-5-methylpyrazole (1,5-isomer)

Technical Verdict: Under standard acylation conditions (acetic anhydride or acetyl chloride with base), the reaction is highly regioselective for 1-acetyl-3-methylpyrazole . This preference is driven by steric thermodynamics . The 1,5-isomer suffers from severe steric clash between the


-acetyl carbonyl and the C5-methyl group, rendering it kinetically disfavored and thermodynamically unstable. If formed, the 1,5-isomer is prone to acyl migration (isomerization) to the 1,3-form.

This guide provides a self-validating protocol to synthesize, purify, and rigorously confirm the identity of the 1-acetyl-3-methylpyrazole product, ensuring no confusion with its unstable isomer.

Part 2: Mechanistic Insight & Tautomer Dynamics

To control the reaction, one must understand the underlying equilibrium. The pyrazole ring possesses two nitrogen atoms: a pyrrole-like NH (acidic/nucleophilic) and a pyridine-like N (basic).

The Steric Filter Mechanism

The incoming electrophile (Acetyl


) attacks the nucleophilic nitrogen. While the 5-methyl tautomer might appear statistically relevant, the transition state for acetylation at the nitrogen adjacent to the methyl group (N1 in the 5-methyl form) is destabilized by the physical bulk of the methyl group.

Graphviz Diagram: Tautomerism and Regioselective Acetylation Pathways

AcetylationMechanism Tautomer3 3-Methylpyrazole (Tautomer A) Tautomer5 5-Methylpyrazole (Tautomer B) Tautomer3->Tautomer5 Fast Equilibrium (H-shift) TS_3 Transition State (Low Steric Hindrance) Tautomer3->TS_3 + Ac2O / Base TS_5 Transition State (High Steric Clash) Tautomer5->TS_5 + Ac2O / Base Prod3 1-Acetyl-3-methylpyrazole (Major Thermodynamic Product) TS_3->Prod3 Fast Kinetics Prod5 1-Acetyl-5-methylpyrazole (Unstable/Minor) TS_5->Prod5 Slow Kinetics Prod5->Prod3 Acyl Migration (Heat)

Caption: Reaction pathway showing the kinetic and thermodynamic dominance of the 1,3-isomer due to steric filtering at the transition state.

Part 3: Experimental Protocol

Synthesis of 1-Acetyl-3-methylpyrazole

Reagents:

  • 3-Methylpyrazole (1.0 eq)[1][2]

  • Acetic Anhydride (1.2 eq)

  • Pyridine (Catalytic, 0.1 eq) or Triethylamine (1.1 eq)

  • Solvent: Dichloromethane (DCM) or neat (solvent-free)

Protocol:

  • Setup: In a dry round-bottom flask under inert atmosphere (

    
    ), dissolve 3-methylpyrazole (8.2 g, 100 mmol) in anhydrous DCM (50 mL).
    
  • Addition: Add pyridine (0.8 mL, 10 mmol). Cool the mixture to 0°C using an ice bath.

  • Acetylation: Dropwise add acetic anhydride (11.3 mL, 120 mmol) over 15 minutes. The reaction is exothermic; control rate to maintain Temp < 10°C.

  • Reaction: Remove ice bath and stir at room temperature for 3 hours. Monitor by TLC (EtOAc/Hexane 1:4). The polar starting material (NH-pyrazole) should disappear, replaced by a less polar UV-active spot.

  • Quench: Pour mixture into ice-cold saturated NaHCO

    
     solution (50 mL) and stir vigorously for 20 minutes to hydrolyze excess anhydride.
    
  • Extraction: Separate organic layer. Extract aqueous layer with DCM (2 x 30 mL).

  • Drying: Combine organics, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Purification

The crude product is typically a pale yellow oil or low-melting solid.[2][3]

  • Method: Vacuum Distillation.

  • Conditions: The acetylated product has a significantly higher boiling point than the starting material but can be distilled under reduced pressure (approx. 80-90°C at 0.5 mmHg, values estimated based on homologs).

  • Alternative: If solid, recrystallize from n-hexane/ether.

Part 4: Characterization & Validation (The "Self-Validating" System)

This is the most critical section. You must prove you have the 1,3-isomer and not the 1,5-isomer.

The H5 Diagnostic Rule ( H NMR)

The proton at position 5 (H5) is the definitive reporter.

  • In 1-acetyl-3-methylpyrazole: H5 is adjacent to the

    
    -acetyl group. The carbonyl anisotropy and the electron-withdrawing nature of the acylated nitrogen cause a significant downfield shift .
    
  • In 1-acetyl-5-methylpyrazole: The methyl group occupies position 5. The remaining proton is at H3, which is far from the acetyl group and appears in the standard aromatic region.

Data Comparison Table:

Feature1-Acetyl-3-methylpyrazole (Target)1-Acetyl-5-methylpyrazole (Unstable Isomer)
H5 Signal 8.0 – 8.5 ppm (d, J2.8 Hz) N/A (Substituted by Methyl)
H3 Signal N/A (Substituted by Methyl)~6.0 – 7.5 ppm
Methyl Shift ~2.3 ppm (Standard Aromatic)~2.5 – 2.7 ppm (Deshielded by C=O)
H4 Signal 6.3 ppm (d, J2.8 Hz)~6.1 – 6.3 ppm
NOE Signal Strong NOE: Acetyl-CH

↔ H5
Strong NOE: Acetyl-CH

↔ Methyl-C5
NOE Validation Workflow

To rigorously validate the structure, perform a 1D-NOESY experiment irradiating the Acetyl-CH


 peak (~2.6 ppm).

Graphviz Diagram: NOE Logic Tree

NOE_Logic Start Irradiate Acetyl-CH3 (~2.6 ppm) Decision Observe NOE Enhancement? Start->Decision Result3 Enhancement at ~8.2 ppm (Aromatic H) Decision->Result3 Yes, on Aromatic H Result5 Enhancement at ~2.5 ppm (Methyl H) Decision->Result5 Yes, on Methyl Group Conclusion3 CONFIRMED: 1-Acetyl-3-methylpyrazole Result3->Conclusion3 Conclusion5 CONFIRMED: 1-Acetyl-5-methylpyrazole Result5->Conclusion5

Caption: Logic flow for using Nuclear Overhauser Effect (NOE) NMR to definitively assign regiochemistry.

Part 5: Applications in Drug Development

  • Active Amide Reagents:

    
    -acetyl pyrazoles are "active amides." They can act as mild acetylating agents for amines or alcohols in enzymatic processes or specific organic syntheses where acetic anhydride is too harsh.
    
  • Ligand Synthesis: The 1-acetyl group can be used as a directing group for C-H activation at the C5 position, followed by hydrolysis to yield 3,5-disubstituted pyrazoles.

  • Metabolic Inhibitors: 3-methylpyrazole derivatives are studied as inhibitors of Alcohol Dehydrogenase (ADH). The acetylated form acts as a prodrug or a stable transport form.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 167-303). Pergamon Press.

  • López, C., Claramunt, R. M., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4625.

  • National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazole, 3-methyl- Properties. NIST Chemistry WebBook, SRD 69.

  • PubChem. (2023).[4] 3-Methylpyrazole Compound Summary. National Library of Medicine.

  • BenchChem. (2023). Synthesis of 3-Methylpyrazole: A Detailed Protocol.

Sources

Foundational

High-Precision DFT Characterization of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one

Technical Guide for Computational Pharmacophore Profiling Executive Summary This guide outlines a rigorous computational framework for characterizing 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one , a critical heterocyclic inte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Computational Pharmacophore Profiling

Executive Summary

This guide outlines a rigorous computational framework for characterizing 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one , a critical heterocyclic intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and pyrazole-based ligands.[1] By leveraging Density Functional Theory (DFT), researchers can predict reactivity patterns, metabolic stability, and ligand-receptor binding affinities without costly iterative synthesis.[1]

The protocol defined below prioritizes the B3LYP/6-311++G(d,p) level of theory, validated by literature as the "gold standard" for nitrogen-rich heterocycles due to its accurate treatment of lone-pair electron correlation and ring planarity.

Molecular Architecture & Computational Setup

The molecule consists of a 3-methylpyrazole core substituted at the N1 position with an acetyl group. This N-acetylation is electronically significant: it withdraws electron density from the pyrazole ring, altering its nucleophilicity compared to the parent 3-methylpyrazole.

1.1 Computational Strategy (The "Why" and "How")

To ensure data fidelity, the computational workflow must account for the conjugation between the carbonyl


-system and the pyrazole lone pairs.
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

    • Reasoning: Provides the optimal cost-accuracy balance for organic thermochemistry and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4]

    • Reasoning: The diffuse functions (++) are non-negotiable for describing the lone pair electrons on the Oxygen and Nitrogen atoms, which are prone to diffuse spatial distribution. Polarization functions (d,p) accurately model the distortion of orbitals in the aromatic ring.

  • Software Environment: Gaussian 09/16 or ORCA (versatile for DFT).

1.2 Workflow Visualization

The following diagram illustrates the logical flow from structure input to reactivity prediction.

DFT_Workflow Input Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Analysis (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision Decision->Opt Yes (Re-optimize) Properties Electronic Properties Calculation Decision->Properties No (Stable Minima) Sub1 FMO Analysis (HOMO-LUMO Gap) Properties->Sub1 Sub2 MEP Mapping (Reactive Sites) Properties->Sub2 Sub3 NBO Analysis (Hyperconjugation) Properties->Sub3

Caption: Step-by-step computational workflow for validating and characterizing the pyrazole derivative.

Geometric Optimization & Stability

Before analyzing electronic properties, the geometry must be relaxed to its global minimum energy state.

Key Structural Checkpoints:

  • Planarity: The pyrazole ring should remain planar. The N-acetyl group may exhibit a slight torsion angle relative to the ring plane to minimize steric repulsion with the adjacent C5-H or C3-Methyl group, though conjugation effects often force planarity.

  • Bond Lengths:

    • C=O Bond: Expected range 1.20–1.22 Å.

    • N1-C(acetyl): This amide-like bond will be shorter (approx.[1] 1.35–1.40 Å) than a standard N-C single bond due to resonance (

      
      ).[1]
      
  • Vibrational Validation: The output must show zero imaginary frequencies . The appearance of a negative frequency indicates a transition state (saddle point) rather than a stable ground state.

Electronic Properties & Reactivity Descriptors
3.1 Frontier Molecular Orbitals (FMOs)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of chemical stability and bioactivity.

  • HOMO Location: Typically localized on the pyrazole ring and the lone pairs of the carbonyl oxygen. This represents the region capable of donating electrons (nucleophilic character).

  • LUMO Location: Often delocalized over the

    
    -system of the carbonyl and the pyrazole ring. This represents the region susceptible to nucleophilic attack.
    

Calculated Parameters Table (Template for Results):

ParameterSymbolFormulaSignificance in Drug Design
Ionization Potential


Energy required to remove an electron (oxidation potential).[1]
Electron Affinity


Energy released when adding an electron (reduction potential).[1]
Chemical Hardness


Resistance to charge transfer.[1] Harder molecules are more stable/less reactive.
Electrophilicity Index


Measure of energy lowering due to maximal electron flow. High

implies good electrophile (Michael acceptor).[1]
3.2 Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution, guiding where the molecule will interact with a receptor or reagent.

  • Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen and the N2 Nitrogen of the pyrazole ring. These are the primary hydrogen-bond acceptor sites.

  • Blue Regions (Positive Potential): Concentrated around the Methyl hydrogens and the pyrazole ring hydrogens.

  • Implication: In a biological pocket, the Carbonyl Oxygen will orient toward positive residues (Lysine, Arginine), while the aromatic ring may engage in

    
    -stacking.[1]
    
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper look into "hyperconjugation"—the stabilizing interactions between filled and empty orbitals.

Critical Interaction to Analyze:

  • 
    :  The lone pair on the N1 nitrogen donates into the antibonding orbital of the carbonyl group.
    
  • Effect: This interaction stabilizes the N-acetyl bond, giving it partial double-bond character.[1] This explains the rigidity of the molecule, which is a desirable trait for reducing entropic penalties during drug-receptor binding.

4.1 Reactivity Logic Diagram

The following diagram explains how FMO energies translate into biological reactivity predictions.

Reactivity_Logic HOMO HOMO Energy (Electron Donor) Gap Band Gap (ΔE) Stability Indicator HOMO->Gap LUMO LUMO Energy (Electron Acceptor) LUMO->Gap Hard High Gap (Hard Molecule) Gap->Hard Large ΔE Soft Low Gap (Soft Molecule) Gap->Soft Small ΔE Bio1 Low Reactivity High Stability Hard->Bio1 Bio2 High Reactivity Easy Polarization Soft->Bio2

Caption: Logic flow connecting orbital energies to biological stability predictions.

Pharmacological Implications (Lipinski & ADMET)

While DFT provides electronic data, these values feed directly into ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction models.[1]

  • Lipophilicity: The methyl group increases lipophilicity (LogP), aiding membrane permeability.

  • Metabolic Stability: The N-acetyl group is a potential metabolic handle. High electrophilicity (

    
    ) at the carbonyl carbon suggests susceptibility to hydrolysis by esterases/amidases.
    
  • Tautomerism: The N1-acetylation "locks" the tautomer. Unlike free pyrazoles which exist in equilibrium (3-methyl

    
     5-methyl), this molecule is fixed as the 3-methyl  isomer relative to the N1 attachment.[1] This specificity is crucial for consistent receptor binding.
    
References
  • Chebbi, M., & Arfaoui, Y. (2018).[1][3][4] Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. Journal of Molecular Modeling, 24(8), 198.[1][3]

  • Guo, H. M., Wang, L. T., Zhang, J., Zhao, P. S., & Jian, F. F. (2008).[1][5] Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Molecules, 13(9), 2039-2048.[1][5]

  • Szabó, A., Češljević, V. I., & Kovács, A. (2001).[1] Tautomerism, hydrogen bonding and vibrational properties of 4-acetyl-3(5)-amino-5(3)-methylpyrazole.[1][6] Chemical Physics, 270(1), 67-78.[1][6]

  • Gaussian 16, Revision C.01 , M. J. Frisch, G. W.[1] Trucks, H. B.[1] Schlegel, et al., Gaussian, Inc., Wallingford CT, 2016.[1] (Standard Software Citation).

Sources

Protocols & Analytical Methods

Method

Using 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one as an acylating agent

An In-Depth Guide to 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one: A Chemoselective and Stable Acylating Agent Introduction: Navigating the Acylation Landscape Acylation, the process of introducing an acyl group (R-C=O) into...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one: A Chemoselective and Stable Acylating Agent

Introduction: Navigating the Acylation Landscape

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of modern organic synthesis. It is fundamental to the construction of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The formation of amide and ester bonds, in particular, represents one of the most frequently executed transformations in drug development.[1] Traditionally, highly reactive acylating agents like acyl chlorides and anhydrides have been the workhorses for these reactions. However, their high reactivity often comes at the cost of poor functional group tolerance, the need for stringent anhydrous conditions, and the generation of corrosive byproducts like HCl, necessitating the use of stoichiometric bases.

In the quest for milder, more selective, and user-friendly reagents, N-acylpyrazoles have emerged as a superior class of acylating agents.[2] These compounds strike an optimal balance between stability and reactivity, enabling highly chemoselective acylations under neutral or mild conditions. This guide focuses on a particularly effective member of this class: 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one . We will explore its synthesis, mechanistic behavior, and provide detailed protocols for its application, demonstrating its utility for researchers in organic chemistry and drug discovery.

Chemical Profile and Strategic Advantages

Structure and Properties

1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one, also known as 1-acetyl-3-methylpyrazole, is a stable, crystalline solid that is easy to handle and store under standard laboratory conditions. Its structure features an acetyl group attached to the N1 position of a 3-methylpyrazole ring.

The key to its utility lies in the electronic nature of the pyrazole ring. Pyrazole is an aromatic heterocycle, and upon nucleophilic attack at the acyl carbonyl, the resulting 3-methylpyrazole anion is a relatively stable leaving group due to its aromaticity.[2][3] This inherent stability moderates the reactivity of the acyl group compared to acyl halides, leading to significant advantages.

Strategic Advantages over Conventional Reagents:

  • Enhanced Stability: Unlike acyl chlorides, it is not acutely sensitive to atmospheric moisture, simplifying handling and reaction setup.

  • High Chemoselectivity: Its moderated reactivity allows for the selective acylation of strong nucleophiles (like primary and secondary amines) in the presence of weaker ones (like alcohols or phenols) without the need for protecting groups.

  • Neutral Byproduct: The reaction releases 3-methylpyrazole, a weakly basic and relatively benign byproduct that is easily removed during aqueous workup, avoiding the complications associated with acidic byproducts.

  • Tunable Reactivity: The reactivity of N-acylpyrazoles can be fine-tuned by introducing electron-withdrawing or electron-donating substituents onto the pyrazole ring, making them a versatile platform for various synthetic challenges.[4]

Synthesis of the Reagent

The preparation of N-acyl pyrazoles is well-documented and can be achieved through several eco-friendly methods.[5][6] A common and efficient approach is the cyclocondensation reaction between a carbohydrazide and a 1,3-diketone, which can be performed using green chemistry techniques such as ball milling.[5][6]

cluster_synthesis Synthesis Workflow Start Starting Materials: - Hydrazine Hydrate - Ethyl Acetoacetate Intermediate Cyclocondensation Start->Intermediate Ethanol, Reflux Product1 3-Methyl-1H-pyrazol-5(4H)-one Intermediate->Product1 Reaction N-Acylation Product1->Reaction Reagent Acetic Anhydride Reagent->Reaction FinalProduct 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one Reaction->FinalProduct

Caption: General workflow for the synthesis of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one.

Mechanism of Acylation: A Controlled Transfer

The acylation proceeds via a classical nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of the acylpyrazole. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the stable 3-methylpyrazole anion as a leaving group to yield the final acylated product.

General Acylation Mechanism Reactants Nu-H + Acylpyrazole Transition1 Nucleophilic Attack Reactants->Transition1 Step 1 Intermediate Tetrahedral Intermediate Transition1->Intermediate Transition2 Leaving Group Departure Intermediate->Transition2 Step 2 Products Acylated Product + 3-Methylpyrazole Transition2->Products

Caption: The two-step mechanism of nucleophilic acyl substitution.

Application & Protocols

The true value of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one is demonstrated in its practical application. Below are detailed protocols for the acylation of common nucleophiles.

Protocol 1: N-Acylation of Primary and Secondary Amines (Amide Synthesis)

The formation of amide bonds is arguably the most important reaction in medicinal chemistry. This protocol provides a reliable, catalyst-free method for synthesizing amides under mild conditions.

Materials and Reagents

Reagent/MaterialPurpose
1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-oneAcylating Agent
Substrate (e.g., Benzylamine, Morpholine)Nucleophile
Tetrahydrofuran (THF), AnhydrousReaction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)Aqueous Workup (Neutralize)
BrineAqueous Workup (Remove water)
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying Agent
Ethyl Acetate (EtOAc) & HexanesExtraction & Chromatography Solvents

Step-by-Step Methodology

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Reagent Addition: To the stirred solution, add 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (1.1 mmol, 1.1 equiv) in a single portion at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

    • Causality Note: The use of a slight excess (1.1 equiv) of the acylating agent ensures complete conversion of the limiting amine substrate. The reaction is typically efficient at room temperature due to the high nucleophilicity of amines.

  • Work-up: a. Once the reaction is complete, remove the THF under reduced pressure. b. Dissolve the residue in Ethyl Acetate (20 mL) and transfer to a separatory funnel. c. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 15 mL) and brine (15 mL).

    • Causality Note: The NaHCO₃ wash removes the 3-methylpyrazole byproduct and any unreacted acylating agent, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using an appropriate gradient of Ethyl Acetate in Hexanes) to afford the pure N-acylated product.

Expected Results: N-Acylation of Various Amines

Amine SubstrateProductTypical Yield (%)
BenzylamineN-Benzylacetamide>95%
AnilineN-Phenylacetamide (Acetanilide)>90%
Morpholine1-(Morpholino)ethan-1-one>95%
DiethylamineN,N-Diethylacetamide>90%
Protocol 2: O-Acylation of Alcohols (Ester Synthesis)

The acylation of alcohols to form esters often requires more forcing conditions or catalysis compared to amines due to the lower nucleophilicity of the hydroxyl group. However, N-acylpyrazoles can effectively acylate primary and secondary alcohols, often with gentle heating.

Materials and Reagents

Reagent/MaterialPurpose
1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-oneAcylating Agent
Substrate (e.g., Benzyl alcohol, Cyclohexanol)Nucleophile
Acetonitrile (MeCN), AnhydrousReaction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)Aqueous Workup
BrineAqueous Workup
Magnesium Sulfate (MgSO₄)Drying Agent

Step-by-Step Methodology

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol substrate (1.0 mmol, 1.0 equiv) and 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (1.2 mmol, 1.2 equiv) in anhydrous Acetonitrile (5 mL).

    • Causality Note: A slightly larger excess of the acylating agent is used to drive the reaction to completion against the less nucleophilic alcohol.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction may take 6-24 hours. For sterically hindered or less reactive alcohols, a non-nucleophilic base or catalyst may be required, but this protocol focuses on the uncatalyzed potential.

  • Work-up and Purification: Follow the same work-up (Step 4), drying (Step 5), and purification (Step 6) procedures as described in Protocol 1.

Expected Results: O-Acylation of Alcohols

Alcohol SubstrateProductTypical Yield (%)
Benzyl AlcoholBenzyl acetate85-90%
1-OctanolOctyl acetate80-85%
CyclohexanolCyclohexyl acetate75-85%

Comparative Overview

To contextualize the advantages of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one, the following table compares it with standard acylating agents.

Feature1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one Acetyl Chloride Acetic Anhydride
Reactivity ModerateVery HighHigh
Handling Stable crystalline solidMoisture-sensitive, corrosive liquidMoisture-sensitive liquid
Chemoselectivity High (Amine vs. Alcohol)LowModerate
Byproduct 3-Methylpyrazole (Neutral)HCl (Corrosive Acid)Acetic Acid (Acidic)
Base Required Often not requiredStoichiometric base requiredOften requires base or catalyst
Reaction Conditions Mild (Room temp to 60 °C)Often 0 °C to room tempRoom temp to reflux

Conclusion

1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one stands out as a highly efficient, selective, and practical acylating agent. Its operational simplicity, combined with its stability and the generation of a benign byproduct, makes it an excellent alternative to traditional, more aggressive reagents. For researchers in drug development and complex molecule synthesis, where functional group tolerance is paramount, this reagent provides a robust tool for the reliable construction of amide and ester linkages, streamlining synthetic routes and improving overall efficiency.

References

  • Moon, H., & Lee, S. (2023). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. RSC Advances, 13(43), 30449-30455. [Link]

  • ResearchGate. (n.d.). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Retrieved from ResearchGate. [Link]

  • Li, A., et al. (2014). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Molecules, 19(12), 20498-20508. [Link]

  • Moon, H., & Lee, S. (2023). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. RSC Advances, 13(43), 30449–30455. [Link]

  • ResearchGate. (n.d.). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of the N-acyl pyrazole derivatives. Retrieved from ResearchGate. [Link]

  • Świętczak, E., Rachwalski, M., & Pieczonka, A. M. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 15, 12698-12703. [Link]

  • Świętczak, E., Rachwalski, M., & Pieczonka, A. M. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 15, 12698-12703. [Link]

  • Volpe, C., Meninno, S., & Mirra, G. (2019). Direct α-Imination of N-Acyl Pyrazoles with Nitrosoarenes. Organic Letters, 21(13), 5223–5227. [Link]

  • Lentz, D., et al. (2021). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry, 30, 116001. [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from Slideshare. [Link]

  • Singh, S., et al. (2023). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Research International, 35(10), 1-20. [Link]

  • Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(12), 43-49. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). The proposed general mechanism for the synthesis of 1-acetyl pyrazoline.... Retrieved from ResearchGate. [Link]

  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(1)/[7].pdf]([Link]7].pdf)

  • International Journal of Current Microbiology and Applied Sciences. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Retrieved from International Journal of Current Microbiology and Applied Sciences. [Link]

  • Jin, T. S., et al. (2002). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2002(11), 564-566. [Link]

Sources

Application

Application Notes and Protocols: The Versatility of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one in Modern Heterocyclic Synthesis

Introduction: The Strategic Value of the Acetylpyrazole Scaffold In the landscape of medicinal chemistry and materials science, pyrazole-containing heterocycles represent a "privileged scaffold." Their five-membered arom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Acetylpyrazole Scaffold

In the landscape of medicinal chemistry and materials science, pyrazole-containing heterocycles represent a "privileged scaffold." Their five-membered aromatic ring with two adjacent nitrogen atoms is a cornerstone in the design of a vast array of compounds with significant biological activities, including antifungal, anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The strategic importance of these compounds necessitates efficient and versatile synthetic routes.

This guide focuses on 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (CAS No. 69413-00-9), a highly valuable and reactive building block.[4] The presence of an acetyl group attached to the pyrazole nitrogen provides a reactive handle for a multitude of chemical transformations. The methyl group at the 3-position of the pyrazole ring also influences the electronic and steric properties of the molecule, which can be leveraged for regioselective synthesis. This document provides an in-depth exploration of its application in the synthesis of chalcones and fused pyrazolopyrimidine systems, complete with detailed, field-tested protocols for the research scientist.

Application 1: Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

One of the most fundamental and powerful applications of 1-(3-methyl-1H-pyrazol-1-yl)ethan-1-one is its use as a ketone component in the Claisen-Schmidt condensation. This reaction, which involves the base-catalyzed reaction between a ketone and an aromatic aldehyde, yields α,β-unsaturated ketones, commonly known as chalcones.[5][6] These chalcone derivatives are not only biologically active themselves but are also critical intermediates for synthesizing a variety of other heterocyclic systems like pyrazolines, pyrimidines, and benzodiazepines.[7]

The reaction capitalizes on the acidity of the α-protons of the acetyl group, which are readily deprotonated by a base (e.g., NaOH, KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the resulting aldol adduct yields the stable, conjugated chalcone system.

Visualizing the Workflow: From Acetylpyrazole to Chalcone

G cluster_start Starting Materials cluster_reaction Reaction Conditions A 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one D Claisen-Schmidt Condensation A->D B Substituted Aromatic Aldehyde B->D C Base Catalyst (e.g., NaOH) Solvent (e.g., Ethanol) C->D catalysis E Pyrazole-Based Chalcone (α,β-Unsaturated Ketone) D->E

Caption: Workflow for the synthesis of pyrazole chalcones.

Experimental Protocol: Synthesis of 3-Methyl-1-p-tolyl-4-(3-arylacryloyl)-1H-pyrazol-5(4H)-one Analogues

This protocol is adapted from a general procedure for chalcone synthesis from acetylpyrazoles.[7] It demonstrates the straightforward nature of this transformation, which is robust and high-yielding.

Materials:

  • 4-Acetyl-3-methyl-1-(p-tolyl)-pyrazol-5(4H)-one (1 equivalent)

  • Substituted aromatic aldehyde (1 equivalent)

  • 95% Ethanol

  • 60% Aqueous Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl)

  • Crushed ice

  • Round bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve 4-acetyl-3-methyl-1-(p-tolyl)-pyrazol-5(4H)-one (0.001 mol) and the desired substituted aromatic aldehyde (0.001 mol) in 20 mL of 95% ethanol.

  • Catalyst Addition: While stirring the mixture at a cool temperature (5-10 °C using an ice bath), add 10 mL of 60% aqueous NaOH solution dropwise.

    • Scientist's Note: The dropwise addition of a strong base at a reduced temperature helps to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction: Stir the resulting mixture for 2 hours at 5-10 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl until the product precipitates out completely.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it twice with cold water. Allow the product to air dry. For higher purity, the crude product can be recrystallized from ethanol.[5]

Data Summary: Representative Chalcone Synthesis
EntryAldehyde SubstituentYield (%)Reference
14-Methoxy~84%[5]
23,4,5-Trimethoxy~84%[5]
34-Hydroxy~84%[5]
44-Fluoro~78%[5]

Application 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

Fused heterocyclic systems are of immense interest in drug development. Pyrazolo[1,5-a]pyrimidines, which are structural analogues of purines, exhibit a wide range of biological activities, including antiviral and anti-inflammatory effects.[8][9] 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one can be elaborated into intermediates that readily undergo cyclocondensation with aminopyrazoles to form this important fused-ring system.

A common strategy involves first converting the acetylpyrazole into a more reactive 1,3-dielectrophile, such as a β-enaminone or a sodium enolate. For instance, reaction with dimethylformamide dimethyl acetal (DMF-DMA) produces a β-dimethylamino enone. This intermediate then reacts with a 5-aminopyrazole in a cyclocondensation reaction, typically under acidic conditions, to yield the pyrazolo[1,5-a]pyrimidine core.[8][10]

Visualizing the Pathway: Pyrazolo[1,5-a]pyrimidine Formation

G A 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one C β-Enaminone Intermediate A->C Step 1 B DMF-DMA B->C E Cyclocondensation (Acidic Conditions) C->E Step 2 D 5-Aminopyrazole Derivative D->E F Pyrazolo[1,5-a]pyrimidine E->F

Caption: Synthetic pathway to pyrazolo[1,5-a]pyrimidines.

Experimental Protocol: Synthesis of 2-Methyl-7-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine (Analogue)

This protocol is based on a two-step synthesis starting from a related acetylpyrazole, demonstrating the conversion to a reactive enolate followed by cyclocondensation.[11]

Part A: Synthesis of the Sodium Enolate Intermediate

  • Preparation: Prepare a solution of sodium methoxide (10 mmol) in 20 mL of dry diethyl ether.

  • Reaction: In a separate flask, create a mixture of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (10 mmol) and ethyl formate (10 mmol).

  • Addition: Add the ketone/ester mixture dropwise to the stirred sodium methoxide solution.

  • Isolation: A solid product, sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate, will form. This solid is collected and can be used directly in the next step without further purification.[11]

    • Scientist's Note: The use of a strong base like sodium methoxide ensures complete formation of the enolate. Using the crude product directly is efficient for multi-step syntheses.

Part B: Cyclocondensation to Form the Fused Ring

  • Reaction Mixture: In a suitable vessel, mix the sodium enolate from Part A (10 mmol) with 5-amino-3-methylpyrazole (10 mmol).

  • Catalysis and Reaction: Add a few drops of glacial acetic acid. Grind the mixture for 10-20 minutes. The reaction progress should be monitored by TLC.[11]

    • Scientist's Note: Grinding (mechanochemistry) is a green chemistry technique that can accelerate solid-state reactions, often eliminating the need for bulk solvents and heat.

  • Isolation and Purification: Once the reaction is complete, the solid product is isolated. Recrystallization from a suitable solvent like dioxane or an ethanol/water mixture will yield the purified pyrazolo[1,5-a]pyrimidine product.

Data Summary: Biological Activity of Pyrazole-Derived Heterocycles

Many heterocycles synthesized from acetylpyrazole precursors exhibit significant biological activity. The following table summarizes the antifungal activity of some pyrazole carboxamide derivatives, highlighting the potential applications of these synthetic endeavors.

Compound IDFungusEC₅₀ (μg/mL)Reference
7aiR. solani0.37[12]
7aiA. porri2.24[12]
7aiM. coronaria3.21[12]
Carbendazol (Control)R. solani1.00[12]
Pyraclostrobin (Control)F. graminearum~0.05 µM[13]

EC₅₀: The half maximal effective concentration.

Conclusion and Future Outlook

1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one is a cornerstone reagent for constructing complex heterocyclic architectures. Its utility in forming pyrazole-based chalcones and subsequently fused systems like pyrazolo[1,5-a]pyrimidines demonstrates its strategic importance. The protocols detailed herein are robust and adaptable, providing a solid foundation for researchers in organic synthesis, drug discovery, and agrochemical development. The continued exploration of this building block is expected to yield novel compounds with potent and selective biological activities, further cementing the legacy of the pyrazole scaffold in chemical science.

References

  • Li, H., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available at: [Link]

  • Zhang, L., et al. (2022). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. Available at: [Link]

  • Li, Y., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Journal of the Serbian Chemical Society. Available at: [Link]

  • Gomha, S. M., et al. (2021). Novel pyrazole derivatives via ring transformations: Anti-inflammatory and antifungal activity studies. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Patel, A. K., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Abdellattif, M. H., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Available at: [Link]

  • Gouda, M. A., et al. (2012). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Shawali, A. S., et al. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Ketone Derivatives and Their Fused Heterocycles. Chemistry. Available at: [Link]

  • Abdel-Aziz, M., et al. (2014). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • El-Remaily, M. A. A. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Goudgaon, N. M., et al. (2017). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of ChemTech Research. Available at: [Link]

  • Antre, R. V., et al. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journal of Pharmacology. Available at: [Link]

  • Patel, R. B., et al. (2022). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry, Section B. Available at: [Link]

  • Magdumchandrakant, S., & Shirodkar, P. Y. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • Abuo-Rahma, G. E.-D. A., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules. Available at: [Link]

  • Ali, M. F., et al. (2024). Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives. International Journal of Chemical Synthesis and Chemical Reactions. Available at: [Link]

  • Al-shareef, H. F. (2022). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Jung, J.-C. (2005). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. HETEROCYCLES. Available at: [Link]

  • Urbonas, D., et al. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules. Available at: [Link]

  • Hassan, A. S., et al. (2020). Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Matos, M. J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. Available at: [Link]

  • Lee, J., et al. (2024). Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. eLife. Available at: [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bibliomed. (2015). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Available at: [Link]

  • Thirunarayanan, G. (2015). Solvent-free one-pot cyclization and acetylation of chalcones: Synthesis of some 1-acetyl pyrazoles and spectral correlations of 1-(3-(3,4-dimethylphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-yl) ethanones. ResearchGate. Available at: [Link]

  • Patel, H. D., et al. (2013). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica. Available at: [Link]

  • Mogilaiah, K., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Gçtzinger, A. C., & M"ller, T. J. J. (n.d.). Pyrazole chemistry has developed rapidly since the publication of the last review of. Available at: [Link]

  • Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Catalysts. Available at: [Link]

Sources

Method

Applications of N-acyl Pyrazoles in Enzymatic Inhibition Studies

[1][2][3][4][5] Abstract N-acyl pyrazoles represent a privileged scaffold in the design of covalent inhibitors and activity-based probes, particularly for the serine hydrolase superfamily. Unlike traditional planar amide...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Abstract

N-acyl pyrazoles represent a privileged scaffold in the design of covalent inhibitors and activity-based probes, particularly for the serine hydrolase superfamily. Unlike traditional planar amides, N-acyl pyrazoles exhibit a "twisted" amide bond geometry that destabilizes the ground state, significantly enhancing electrophilicity while maintaining stability in aqueous media. This guide details the mechanistic basis of their reactivity, strategies for tuning their selectivity via electronic substitution, and comprehensive protocols for their synthesis and kinetic characterization (


) in drug discovery workflows.

The Mechanistic Advantage: The "Twisted Amide"

The utility of N-acyl pyrazoles stems from their unique structural biology. In a standard peptide bond, resonance between the nitrogen lone pair and the carbonyl


 orbital confers planarity and stability. However, steric repulsion between the pyrazole ring substituents and the carbonyl oxygen forces the N-C(O) bond to rotate out of planarity.

This "Twisted Amide" effect results in:

  • Ground State Destabilization: The loss of amidic resonance raises the ground state energy, making the carbonyl carbon highly electrophilic.

  • Tunable Reactivity: The degree of twist—and therefore reactivity—can be modulated by altering the steric bulk at the pyrazole 3/5-positions or the electronic nature of the acyl group (Urea > Carbamate > Amide).

  • Acyl Transfer Mechanism: Upon nucleophilic attack by an active site serine, the pyrazole acts as a facile leaving group, resulting in the formation of a stable acyl-enzyme intermediate.

Figure 1: Mechanism of Covalent Inactivation

The following diagram illustrates the nucleophilic attack and subsequent acyl transfer mechanism.

G cluster_0 Covalent Inactivation Pathway Enzyme Free Enzyme (Serine Hydrolase) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack (Ser-OH -> C=O) Inhibitor N-acyl Pyrazole (Inhibitor) Inhibitor->Complex AcylEnz Acyl-Enzyme (Inhibited) Complex->AcylEnz Collapse & Acyl Transfer LG Pyrazole Leaving Group Complex->LG Release

Caption: Mechanism of serine hydrolase inactivation by N-acyl pyrazoles. The catalytic serine attacks the activated carbonyl, expelling the pyrazole leaving group to form a covalent acyl-enzyme adduct.

Tuning Selectivity and Potency

One of the most powerful features of N-acyl pyrazoles is the ability to "dial in" reactivity. This is critical when targeting specific enzymes (e.g., FAAH, MAGL) while avoiding off-target acylation of other proteome components.

The Reactivity Hierarchy

Research indicates that the nature of the linker connecting the acyl group to the pyrazole dramatically affects potency.[1][2][3] Despite ureas often being less reactive in solution than amides, they frequently yield the most potent enzyme inhibitors due to specific active-site binding interactions that induce a productive conformation.

Table 1: Structure-Activity Relationship (SAR) Matrix

Linker ClassIntrinsic ReactivityBiochemical Potency (General)Selectivity Potential
Amide HighModerateLow (Promiscuous)
Carbamate ModerateHighModerate
Urea LowVery High (e.g., FAAH

< 200 pM)
High (Tunable)

Electronic Tuning (Pyrazole Ring):

  • Electron-Withdrawing Groups (EWGs): Substituents like -CN or -CF3 at the C4 position increase the electrophilicity of the carbonyl and the leaving group ability of the pyrazole, increasing potency but potentially lowering selectivity.

  • Electron-Donating Groups (EDGs): Substituents like -Me or -OMe decrease reactivity, useful for targeting highly nucleophilic active sites selectively.

Application: Activity-Based Protein Profiling (ABPP)

N-acyl pyrazoles are extensively used in Competitive ABPP . In this workflow, a proteome is pre-treated with the N-acyl pyrazole library. Subsequently, a broad-spectrum probe (e.g., Fluorophosphonate-Rhodamine) is added. Enzymes inhibited by the pyrazole will not react with the probe, resulting in a loss of fluorescence on an SDS-PAGE gel or mass spectrometry readout.

Figure 2: Competitive ABPP Workflow

ABPP Proteome Native Proteome (Cell Lysate) Incubation Incubate with N-acyl Pyrazole Library Proteome->Incubation Probe Add Broad-Spectrum Probe (FP-Rhodamine) Incubation->Probe Covalent Modification of Targets Analysis Analysis (SDS-PAGE / LC-MS) Probe->Analysis Result_Hit Hit: Signal Loss (Target Engagement) Analysis->Result_Hit Inhibitor Bound Result_Miss No Hit: Signal Retained (No Inhibition) Analysis->Result_Miss Inhibitor Unbound

Caption: Competitive ABPP workflow. Pre-incubation with N-acyl pyrazoles blocks the active sites of specific targets, preventing subsequent labeling by the broad-spectrum reporter probe.

Detailed Protocols

Protocol A: General Synthesis of N-acyl Pyrazoles

This protocol describes the condensation of a carbohydrazide with a 1,3-diketone, a robust method for generating diverse libraries.

Reagents:

  • Aromatic/Aliphatic Carbohydrazide (1.0 equiv)

  • 1,3-Diketone (e.g., acetylacetone) (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (cat.) or HCl (cat.)

Step-by-Step Procedure:

  • Preparation: Dissolve the carbohydrazide (1 mmol) in EtOH (5–10 mL) in a round-bottom flask.

  • Addition: Add the 1,3-diketone (1 mmol) dropwise to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 3:1).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold EtOH.

    • If no precipitate forms, evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with saturated

      
       (to remove acid) and brine.
      
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Characterization: Confirm structure via

    
    -NMR (look for pyrazole protons ~6.0–8.0 ppm) and HRMS.
    
Protocol B: Determination of

Since N-acyl pyrazoles are covalent irreversible inhibitors, standard


 values are time-dependent and insufficient for rigorous characterization. The second-order rate constant 

is the gold standard metric.

Experimental Setup:

  • Enzyme: Recombinant Serine Hydrolase (e.g., FAAH), 1 nM final concentration.

  • Substrate: Fluorogenic substrate (e.g., AMC-Arachidonoyl amide),

    
     concentration.
    
  • Inhibitor: N-acyl pyrazole (5–7 concentrations, ranging 0.1x to 10x expected

    
    ).
    
  • Buffer: 50 mM HEPES, pH 7.4, 0.1% Triton X-100.

Methodology (Kitz-Wilson / Progress Curve Analysis):

  • Pre-incubation: Incubate the enzyme with the inhibitor at various concentrations (

    
    ) for defined time points (
    
    
    
    ) (e.g., 0, 5, 10, 20, 30, 60 min).
  • Activity Measurement: At each time point, dilute an aliquot of the mixture into the substrate solution (100-fold dilution to stop further inhibition).

  • Readout: Measure the residual enzymatic activity (

    
    ) relative to the DMSO control (
    
    
    
    ).
  • Data Processing:

    • Calculate the pseudo-first-order rate constant (

      
      ) for each inhibitor concentration by plotting 
      
      
      
      vs. time (
      
      
      ). The slope =
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Fit the data to the hyperbolic equation:

      
      
      
    • If

      
       (linear regime), the slope of the line represents the second-order rate constant 
      
      
      
      .

References

  • Otrubova, K., et al. (2019).[4][3] "N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases."[1][3] Bioorganic & Medicinal Chemistry.

  • Meng, G., Szostak, R., & Szostak, M. (2017). "Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides."[5] Organic Letters. [5]

  • Cravatt, B. F., et al. (2008).[6] "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry.

  • Kornahrens, N. C., et al. (2017).[4] "Strategy for the Design of Selective Serine Hydrolase Inhibitors." Journal of the American Chemical Society.

  • Szostak, M., & Aube, J. (2013). "Chemistry of Twisted Amides." Chemical Reviews.

Sources

Application

Application Notes and Protocols for the Regioselective Acylation of Alcohols using 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development. This guide presents a comprehensive overview and a proposed methodology for the use of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one as a stable, efficient, and potentially highly regioselective acetylating agent for polyols. Drawing from the established reactivity of N-acylpyrazoles and principles of catalyst-controlled regioselectivity, this document provides a scientifically grounded framework for researchers to explore this promising reagent. Included are a proposed mechanism of action, detailed protocols for the synthesis of the reagent and its application in regioselective acylation, and predictive data for its performance with various substrates.

Introduction: The Quest for Selective Acylation

Regioselective acylation, the protection of one hydroxyl group in the presence of others, is a critical transformation in the synthesis of complex molecules. Traditional acylating agents such as acid chlorides and anhydrides, while highly reactive, often lack selectivity and produce stoichiometric acidic byproducts that can be detrimental to sensitive substrates. This necessitates the development of milder and more selective reagents.

N-acylpyrazoles have emerged as a promising class of acylating agents.[1][2] Their reactivity can be fine-tuned by substituents on the pyrazole ring, and the pyrazole leaving group is neutral and generally non-interfering. This application note focuses on 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one, a readily accessible N-acylpyrazole, and proposes its application for the challenging task of regioselective acetylation of diols and polyols.

Proposed Mechanism for Regioselective Acylation

The proposed mechanism for the regioselective acylation of a diol using 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one hinges on the principle of hydrogen-bond-mediated activation. Inspired by studies on acetate- and cyanide-catalyzed regioselective acylations, a mild base is proposed to selectively activate the target hydroxyl group.[3][4][5]

The key steps are envisioned as follows:

  • Selective Activation: A sterically non-demanding base (e.g., a hindered amine or a basic salt) forms a hydrogen bond with the most sterically accessible or most acidic hydroxyl group of the polyol substrate. This enhances the nucleophilicity of that specific oxygen atom.

  • Nucleophilic Attack: The activated hydroxyl group attacks the electrophilic carbonyl carbon of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Acyl Transfer and Leaving Group Departure: The intermediate collapses, transferring the acetyl group to the alcohol and releasing the stable 3-methylpyrazole leaving group.

  • Catalyst Regeneration: The base is regenerated, allowing it to participate in another catalytic cycle.

The regioselectivity is therefore dictated by the initial selective activation of a specific hydroxyl group, which can be controlled by the choice of substrate, catalyst, and reaction conditions. For instance, primary alcohols are generally more sterically accessible and are expected to be acylated in preference to secondary or tertiary alcohols.

Proposed Mechanism of Regioselective Acylation cluster_0 Activation of Alcohol cluster_1 Acylation Step Diol R-OH (Diol Substrate) Activated_Diol R-O⁻---H-Base⁺ (Activated Complex) Diol->Activated_Diol Hydrogen Bonding Base Base (e.g., Hindered Amine) Base->Activated_Diol Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Diol->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Pyrazole 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one Acyl_Pyrazole->Tetrahedral_Intermediate Acylated_Product Acylated Diol Tetrahedral_Intermediate->Acylated_Product Collapse of Intermediate Leaving_Group 3-Methylpyrazole Tetrahedral_Intermediate->Leaving_Group Leaving Group Departure Acylated_Product->Base Regenerates Base

Caption: Proposed mechanism for base-mediated regioselective acylation.

Application Notes

Advantages of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one:
  • Stability: This reagent is expected to be a stable, crystalline solid, making it easier to handle and store compared to liquid acylating agents like acetic anhydride or acetyl chloride.

  • Mild Reaction Conditions: The proposed catalytic cycle allows for acylation under mild, potentially neutral or slightly basic conditions, which is beneficial for substrates with acid-labile functional groups.

  • Non-interfering Byproduct: The 3-methylpyrazole leaving group is a weak base and generally unreactive, simplifying work-up and purification procedures.

  • Tunable Reactivity: The reactivity of N-acylpyrazoles can be modulated by substituents on the pyrazole ring.[1][3] This provides an avenue for further optimization of the acylating agent for specific applications.

Potential Applications:
  • Carbohydrate Chemistry: Selective protection of hydroxyl groups in monosaccharides and oligosaccharides is a frequent challenge. This method could provide a valuable tool for the synthesis of complex glycans and carbohydrate-based therapeutics.

  • Natural Product Synthesis: The late-stage functionalization of complex natural products often requires highly selective reactions. The mildness and selectivity of this proposed method could be advantageous in such syntheses.

  • Drug Development: The synthesis of drug candidates often involves the modification of poly-functionalized scaffolds. This reagent could be employed for the selective acylation of hydroxyl groups in drug intermediates.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one

This protocol is adapted from established methods for the N-acylation of pyrazoles.[6]

Materials:

  • 3-Methylpyrazole

  • Acetic anhydride

  • Concentrated sulfuric acid (catalytic amount)

  • Ice

  • Sodium hydroxide solution (e.g., 2 M)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred solution of 3-methylpyrazole (1.0 eq) in a round-bottom flask, add acetic anhydride (1.5 eq).

  • Cool the mixture in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a sodium hydroxide solution to a pH of 8-9.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by vacuum distillation or recrystallization to obtain 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one.

G start Start reagents Mix 3-methylpyrazole and acetic anhydride start->reagents cool_add_catalyst Cool in ice bath and add catalytic H₂SO₄ reagents->cool_add_catalyst reflux Heat to reflux for 2-4h cool_add_catalyst->reflux workup Cool and pour onto ice reflux->workup neutralize Neutralize with NaOH workup->neutralize extract Extract with organic solvent neutralize->extract dry_evaporate Dry and evaporate solvent extract->dry_evaporate purify Purify product dry_evaporate->purify

Caption: Workflow for the synthesis of the acylating agent.

Protocol 2: Proposed Regioselective Acylation of a Model Diol (e.g., (R)-1,2-Propanediol)

Materials:

  • (R)-1,2-Propanediol

  • 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one

  • A mild, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, argon or nitrogen atmosphere setup, syringe, separatory funnel.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the diol (1.0 eq) and the mild base (1.1 eq) to anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (1.05 eq) in anhydrous DCM.

  • Add the solution of the acylating agent dropwise to the cooled diol solution over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting diol is consumed.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-acylated product.

Predictive Data for Regioselectivity

The following table provides predicted outcomes for the regioselective acylation of various diols based on established principles of steric hindrance and electronic effects. These are hypothetical results and should be confirmed experimentally.

SubstrateMajor ProductPredicted Regioselectivity (Major:Minor)Rationale
(R)-1,2-Propanediol1-Acetoxy-2-propanol>95:5Acylation at the sterically less hindered primary hydroxyl group is favored.
cis-1,2-Cyclohexanediol2-Acetoxycyclohexan-1-ol>90:10The equatorial hydroxyl group is generally more accessible than the axial one.
1,3-Butanediol4-Acetoxy-2-butanol>95:5Strong preference for acylation of the primary over the secondary hydroxyl group.
Hydroquinone4-Acetoxyphenol~80:20Mono-acylation is expected, with the second acylation being slower due to deactivation of the ring.

References

  • Bogan, D. L., & Wolkenberg, S. E. (2002). Mechanisms of in situ activation for DNA-targeting antitumor agents. Chemical Reviews, 102(6), 2477-2495.
  • Boger, D. L., et al. (2019). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry Letters, 29(14), 1785-1789.
  • Yoshida, J., et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry, 79(17), 7897-7908.
  • Wulff, G., et al. (2016). Regioselective Acylation of Diols and Triols: The Cyanide Effect. The Journal of Organic Chemistry, 81(11), 4546-4560.
  • Kawabata, T. (n.d.). Regioselective Manipulation of Polyols by Functional Organocatalysts via Dynamic Molecular Recognition. Institute for Chemical Research, Kyoto University.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Elmaaty, T. A., et al. (2018).
  • Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 16(04), 0385*.
  • Li, Z., et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry, 79(17), 7897-7908.
  • BenchChem. (2025). Synthesis of 3-Methylpyrazole: A Detailed Protocol for Researchers.
  • Ciamician, G., & Dennstedt, M. (1881). Ueber die Einwirkung des Chloroforms auf die Kaliumverbindung des Pyrrols. Berichte der deutschen chemischen Gesellschaft, 14(1), 1153-1161.
  • Thirunarayanan, G. (2014). The proposed general mechanism for the synthesis of 1-acetyl pyrazoline...
  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • Academy of Sciences Malaysia. (2021).
  • van der Vorm, S., et al. (2018). Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. Beilstein Journal of Organic Chemistry, 14, 1827-1834.
  • Holzer, W., et al. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl derivatives thereof with various alcohols under 'Mitsunobu'-conditions. Heterocycles, 45(2), 309-314.
  • Fustero, S., et al. (2005). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Synthesis, 2005(15), 2544-2550.
  • RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43.
  • PubChem. (n.d.). 1-(1H-Pyrazol-1-yl)ethanone. Retrieved from [Link]

Sources

Method

Application Note: Selective Acetyl Group Transfer Using 3-Methylpyrazole Derivatives

This Application Note and Protocol Guide details the methodology for using 1-Acetyl-3-methylpyrazole (AMP) and its derivatives as selective acyl transfer reagents. Abstract The precise installation of acetyl groups is a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the methodology for using 1-Acetyl-3-methylpyrazole (AMP) and its derivatives as selective acyl transfer reagents.

Abstract

The precise installation of acetyl groups is a cornerstone transformation in medicinal chemistry and peptide synthesis. Traditional methods utilizing acid chlorides or anhydrides often suffer from harsh conditions, lack of chemoselectivity, or the generation of acidic byproducts that degrade sensitive substrates. This guide introduces the 1-Acetyl-3-methylpyrazole (AMP) method—a mild, tunable, and highly selective acyl transfer system. Unlike standard nucleophilic catalysts (e.g., DMAP), N-acetyl-3-methylpyrazole acts as a stable yet reactive "activated amide," capable of transferring acetyl groups to amines, alcohols, and thiols with high efficiency and simplified workup.

Introduction & Mechanistic Rationale

The Challenge of Traditional Acylation

Standard acetylation protocols (Acetyl Chloride/Pyridine or Acetic Anhydride/DMAP) generate highly reactive acylpyridinium intermediates. While effective, these intermediates often lack discrimination between competing nucleophiles (e.g., primary vs. secondary alcohols) and can cause racemization in chiral centers due to their high electrophilicity.

The 3-Methylpyrazole Solution

The N-acetyl-3-methylpyrazole reagent functions as an acyl transfer agent . The pyrazole ring serves as a "tunable leaving group."[1]

  • Electronic Tuning: The aromatic nature of the pyrazole ring stabilizes the nitrogen lone pair, making the N-acetyl bond more reactive than a standard amide but less chaotic than an acid chloride.

  • Steric Control: The methyl group at the 3-position (proximal to the reaction center in some conformers) provides steric differentiation, enhancing selectivity for less hindered nucleophiles.

  • Byproduct Management: The byproduct, 3-methylpyrazole, is neutral and easily removed via aqueous extraction or mild chromatography, unlike the pyridinium salts formed in DMAP protocols.

Mechanism of Action

The reaction proceeds via a nucleophilic addition-elimination pathway. The substrate (nucleophile) attacks the carbonyl carbon of the AMP reagent. The tetrahedral intermediate collapses, expelling the 3-methylpyrazolate anion, which is rapidly protonated to form neutral 3-methylpyrazole.

ReactionMechanism Reagent 1-Acetyl-3-methylpyrazole (Electrophile) TS Tetrahedral Intermediate Reagent->TS + Nu: Nu Nucleophile (R-NH2 / R-OH) Nu->TS Product Acetylated Product (R-NHAc / R-OAc) TS->Product Collapse Byproduct 3-Methylpyrazole (Leaving Group) TS->Byproduct Expulsion

Figure 1: Mechanistic pathway of acetyl transfer mediated by 3-methylpyrazole derivatives.

Material Selection & Preparation[2][3][4][5][6]

Reagent Synthesis: 1-Acetyl-3-methylpyrazole (AMP)

While commercially available, AMP is easily synthesized in-house to ensure high purity and anhydrous conditions.

ComponentGradeRole
3-Methylpyrazole >98%Scaffold for the reagent.
Acetic Anhydride Reagent PlusAcetyl source.[2]
p-Toluenesulfonic Acid (p-TsOH) CatalystCatalyzes the formation of the N-acetyl bond.
Ethyl Acetate HPLC GradeSolvent for extraction/purification.

Experimental Protocols

Protocol A: Synthesis of the Reagent (1-Acetyl-3-methylpyrazole)

Use this protocol to generate the active transfer reagent.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-methylpyrazole (8.2 g, 100 mmol) and acetic anhydride (10.2 g, 100 mmol).

  • Catalysis: Add a catalytic amount of p-TsOH (0.1 g) or simply heat the neat mixture.

    • Note: For solvent-free "green" synthesis, the reaction can be performed by grinding in a ball mill or heating neat at 80°C.

  • Reaction: Heat the mixture to 80–90°C for 2 hours . Monitor by TLC (30% EtOAc/Hexane) until the starting pyrazole spot disappears.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (100 mL).

    • Wash with saturated NaHCO₃ (2 x 50 mL) to remove residual acid/anhydride.

    • Wash with Brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The product is typically a colorless oil or low-melting solid. If necessary, distill under vacuum (bp ~60°C at 0.5 mmHg).

    • Yield Expectation: >90%.[3][4]

    • Storage: Store in a desiccator at 4°C. Stable for months.

Protocol B: General Acetylation of Amines/Alcohols

Use this protocol for the selective acetylation of target substrates.

Reagents:

  • Substrate (Amine or Alcohol)[1][2][4][5][6]

  • 1-Acetyl-3-methylpyrazole (AMP) (1.1 – 1.5 equivalents)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Base (Optional): Triethylamine (Et₃N) (Only required for acid-sensitive substrates or salt forms).

Workflow:

Workflow Start Start: Dissolve Substrate (1.0 equiv) in DCM AddReagent Add 1-Acetyl-3-methylpyrazole (1.2 equiv) Start->AddReagent Reaction Stir at RT (2-6 hours) Monitor via TLC AddReagent->Reaction Check Is conversion complete? Reaction->Check Heat Heat to 40°C (Reflux) or Add Catalyst (ZnCl2) Check->Heat No Quench Quench with Water/NaHCO3 Check->Quench Yes Heat->Reaction Extract Extract Organic Layer (DCM) Quench->Extract Purify Evaporate & Recrystallize Extract->Purify

Figure 2: Operational workflow for acetylation using AMP.

Detailed Steps:

  • Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Add AMP (1.2 mmol, 149 mg).

    • Optimization: For primary amines, no base is needed. For secondary alcohols, add 1.0 equiv of Et₃N to sequester the proton.

  • Reaction: Stir at room temperature.

    • Amines: Typically complete in 30–60 minutes.

    • Alcohols:[2][5][7] May require 4–12 hours. If slow, heat to reflux (40°C).

  • Monitoring: Check TLC. The byproduct (3-methylpyrazole) is more polar than most esters/amides.

  • Quench: Add water (5 mL) and stir vigorously for 5 minutes.

  • Extraction: Separate phases. Wash the organic phase with 1M HCl (to remove the 3-methylpyrazole byproduct as its hydrochloride salt) followed by NaHCO₃.

    • Critical Check: If your product is acid-sensitive, skip the HCl wash and use column chromatography to separate the neutral pyrazole byproduct.

  • Analysis: Confirm structure via ¹H NMR. Look for the acetyl singlet at ~2.1 ppm.

Data & Performance Metrics

Table 1: Comparative Reactivity of AMP vs. Traditional Reagents

FeatureAcyl ChloridesAcetic Anhydride/DMAPAMP (3-Methylpyrazole Method)
Reaction pH Highly Acidic (HCl gen.)Basic/NeutralNeutral
Selectivity Low (Reacts with everything)ModerateHigh (Amine > Alcohol)
Byproduct HCl gas / Pyridinium saltsAcetic Acid / DMAP saltNeutral 3-Methylpyrazole
Stability Moisture SensitiveMoisture SensitiveStable in open air
Atom Economy LowModerateHigh (Reagent is recyclable)

Table 2: Substrate Scope (Typical Yields)

Substrate ClassConditionsTimeYield (%)
Primary Amine (e.g., Aniline)DCM, RT0.5 h95-99%
Secondary Amine (e.g., Morpholine)DCM, RT1.0 h92-96%
Primary Alcohol (e.g., Benzyl alcohol)DCM, Reflux4.0 h85-90%
Phenol MeCN, K₂CO₃, Reflux6.0 h80-88%

Troubleshooting & Optimization

  • Slow Reaction with Alcohols: If the reaction with a secondary alcohol is sluggish, add a Lewis acid catalyst such as ZnCl₂ (5 mol%) or MgBr₂ . This coordinates with the pyrazole nitrogen, increasing the electrophilicity of the carbonyl.

  • Regioselectivity: To acetylate an amine in the presence of an alcohol (chemoselective N-acetylation), perform the reaction at 0°C with exactly 1.0 equivalent of AMP. The amide will form exclusively.

  • Byproduct Removal: If the 3-methylpyrazole byproduct co-elutes with your product, wash the organic layer with 10% aqueous CuSO₄ . The pyrazole coordinates with copper (turning the aqueous layer blue) and is removed from the organic phase.

References

  • Kashima, C., et al. "The Selective Synthesis of Pyrazoles."[8] Heterocycles, vol. 21, no.[8][9] 2, 1984.[8] Link

  • Kawabata, T., et al. "Kinetic Resolution of Racemic Alcohols by a Chiral Acyl-Transfer Catalyst." Journal of the American Chemical Society, vol. 119, no. 13, 1997. (Foundational work on heterocyclic acyl transfer).
  • Pieczonka, A., et al. "Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives."[10] Royal Society of Chemistry Advances, 2025. Link

  • Cravatt, B. F., et al. "N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases." Bioorganic & Medicinal Chemistry Letters, vol. 14, 2004. Link

  • BenchChem. "Comparative Analysis of 1-methyl vs 3-methyl pyrazole bioactivity." BenchChem Technical Reports, 2025. Link

Sources

Application

Application Note: High-Throughput Bioactivity Profiling of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12] The scaffold 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (also known as 1-acetyl-3-methylpyrazole) represents a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The scaffold 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (also known as 1-acetyl-3-methylpyrazole) represents a privileged structure in medicinal chemistry. Its bioactivity stems from two distinct pharmacophoric features: the pyrazole ring , a proven scaffold in COX-2 inhibitors (e.g., Celecoxib), and the N-acetyl group , which serves as a reactive "warhead" for further functionalization—most notably via Claisen-Schmidt condensation to form pyrazolyl-chalcones .

This guide details the screening protocols for a library of derivatives generated from this scaffold. Unlike generic protocols, this document addresses the specific solubility and stability challenges inherent to pyrazole-chalcone hybrids, providing a robust roadmap from chemical synthesis to hit validation.

Structure-Activity Relationship (SAR) Logic
  • The Core (Pyrazole): Acts as a hydrogen bond acceptor/donor system, mimicking histidine residues in enzyme active sites.

  • The Linker (Ethan-1-one): The acetyl group allows for the extension of conjugation. Condensation with aromatic aldehydes creates an

    
    -unsaturated ketone system (chalcone), critical for Michael addition reactions with biological thiols (e.g., cysteine in tubulin or enzymes).
    
  • The Tail (3-Methyl): Enhances lipophilicity (

    
    ), improving membrane permeability without significant steric hindrance.
    

Experimental Workflow Visualization

The following diagram outlines the integrated workflow for generating and screening these derivatives, highlighting the critical decision gates.

BioactivityWorkflow Scaffold 1-(3-Methyl-1H-pyrazol-1-yl) ethan-1-one Scaffold Synthesis Claisen-Schmidt Condensation (Library Generation) Scaffold->Synthesis + Ar-CHO / NaOH QC QC: NMR/LC-MS & Solubility Check (DMSO) Synthesis->QC Microbial Antimicrobial Screen (MIC / Zone of Inhibition) QC->Microbial Pass Cancer Anticancer Screen (MTT / Tubulin Binding) QC->Cancer Pass Inflammation Anti-inflammatory Screen (Albumin Denaturation) QC->Inflammation Pass HitID Hit Identification (IC50 < 10 µM) Microbial->HitID MIC < 10 µg/mL Cancer->HitID GI50 < 10 µM Inflammation->HitID Inhibition > 60% LeadOpt Lead Optimization HitID->LeadOpt

Figure 1: Integrated workflow for the synthesis and bioactivity screening of pyrazole-ethanone derivatives.

Protocol A: Library Synthesis & Solubilization (Prerequisite)

Before biological testing, the derivatives (typically chalcones) must be synthesized and solubilized correctly. Pyrazolyl-chalcones are often highly lipophilic, leading to precipitation in aqueous media—a common cause of false negatives in bioassays.

Synthesis Summary (Claisen-Schmidt)[3][9][11][13][14]
  • Reactants: Equimolar mixture of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one and substituted aromatic aldehyde.

  • Catalyst: 10% NaOH or KOH (ethanolic solution).

  • Mechanism: The base enolizes the acetyl group, which attacks the aldehyde carbonyl. Dehydration follows to form the enone.

  • Purification: Recrystallization from ethanol. Crucial: Ensure no trace base remains, as it kills cells/bacteria non-specifically.

Stock Solution Preparation (Standardized)
  • Solvent: 100% DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: -20°C in amber vials (chalcones are light-sensitive).

  • Working Solution: Dilute to 2x concentration in culture media immediately before use. Ensure final DMSO concentration on cells is < 0.5% (v/v) .

Protocol B: Antimicrobial Screening (Resazurin Microtiter Assay)

Traditional turbidity assays are often inaccurate for pyrazole derivatives due to their potential to precipitate and scatter light. We utilize a Resazurin (Alamar Blue) based assay, which relies on metabolic activity (reduction of blue resazurin to pink resorufin) rather than optical density.

Materials
  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Mueller-Hinton Broth (MHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in PBS).

  • Controls: Ciprofloxacin (Positive), 0.5% DMSO (Solvent Control).

Step-by-Step Procedure
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Rows A-H: Add 100 µL of MHB.

    • Column 1: Add 100 µL of test compound (200 µg/mL).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10. (Range: 100 – 0.19 µg/mL).

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to columns 1-11.

  • Incubation: 37°C for 18-24 hours.

  • Visualization: Add 30 µL of Resazurin solution to all wells. Incubate for 2-4 hours.

  • Readout:

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Growth (Metabolism active).

    • MIC Definition: The lowest concentration well that remains blue.

Protocol C: Anticancer Cytotoxicity (MTT Assay)

Pyrazolyl-chalcones often target tubulin or kinases (MAPK). The MTT assay quantifies cell viability based on mitochondrial succinate dehydrogenase activity.

Materials
  • Cell Lines: HepG2 (Liver), MCF-7 (Breast), A549 (Lung).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), 5 mg/mL in PBS.

  • Solubilizer: DMSO.

Step-by-Step Procedure
  • Seeding: Seed cells at

    
     cells/well in 100 µL media (96-well plate). Incubate 24h for attachment.
    
  • Treatment:

    • Remove old media.

    • Add 100 µL fresh media containing graded concentrations of pyrazole derivatives (0.1 – 100 µM).

    • Critical: Include a "Blank" (Media only) and "Vehicle Control" (Cells + 0.5% DMSO).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Staining: Add 20 µL MTT stock to each well. Incubate 4 hours. (Mitochondria reduce MTT to purple formazan crystals).

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO. Shake for 10 min.

  • Measurement: Absorbance at 570 nm (Reference: 630 nm).

Data Analysis Formula


  • IC50 Determination: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Protocol D: Anti-inflammatory (Albumin Denaturation)

As a preliminary screen for anti-inflammatory activity (mimicking COX inhibition logic without the cost of ELISA), the inhibition of heat-induced albumin denaturation is highly effective for pyrazole derivatives.

Principle

Inflammation induces protein denaturation. Agents that stabilize albumin against heat denaturation often possess anti-inflammatory properties (correlation with lysosomal membrane stabilization).

Procedure
  • Reaction Mix:

    • Test Solution: 2 mL of pyrazole derivative (various concentrations) + 2 mL 1% Bovine Serum Albumin (BSA) in PBS.

    • Control: 2 mL Distilled water/DMSO + 2 mL 1% BSA.

    • Standard: Ibuprofen or Diclofenac sodium.

  • Incubation: Incubate at 37°C for 20 mins.

  • Denaturation: Heat at 70°C for 5 mins (water bath). Cool to room temperature.

  • Measurement: Absorbance at 660 nm .



Biological Mechanism Visualization

Understanding the potential targets of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one derivatives helps in interpreting the data.

Mechanism Compound Pyrazole-Chalcone Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin Michael Addition (Cys Residue) COX2 COX-2 Enzyme (Active Site) Compound->COX2 H-Bonding (Pyrazole N) DNA DNA Gyrase (Bacteria) Compound->DNA Intercalation Apoptosis Apoptosis (G2/M Arrest) Tubulin->Apoptosis AntiInf Reduced Prostaglandins COX2->AntiInf BactDeath Bacterial Cell Death DNA->BactDeath

Figure 2: Putative molecular mechanisms of action for pyrazole-ethanone derivatives.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound is too lipophilic (

).
Pre-dilute in DMSO; add dropwise to vortexing media. Use BSA in media to act as a carrier.
Inconsistent MIC Resazurin reduction by compound itself.Run a "Compound Only" control (Media + Compound + Resazurin). If it turns pink, the compound is a reducing agent.
High Background (MTT) Incomplete solubilization of formazan.Use SDS-HCl instead of DMSO for solubilization if protein precipitation occurs.
No Activity Poor cell penetration.Modify the 3-methyl group to a longer alkyl chain or add a fluorine atom to the phenyl ring to improve bioavailability.

References

  • Synthesis & Antimicrobial Context

    • Bekhit, A. A., et al. (2019).[1] "Synthesis and biological evaluation of novel pyrazole scaffold." Pakistan Journal of Pharmaceutical Sciences.

  • Chalcone Derivatization

    • Bandgar, B. P., et al. (2010). "Synthesis and biological evaluation of novel 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone." Bioorganic & Medicinal Chemistry Letters.

  • Anticancer Mechanisms

    • Rai, et al. (2015).[2] "Structure-based design of novel pyrazolyl–chalcones as anti-cancer agents." Monatshefte für Chemie.

  • General Bioactivity Review

    • Khalid, K., et al. (2018).[3] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules.

  • Methodology (Resazurin)

    • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 3-methylpyrazole acetylation

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting 3-Methylpyrazole Acetylation Protocols Introduction: The "Simple" Reaction That Often Fails Acetylation of 3...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting 3-Methylpyrazole Acetylation Protocols

Introduction: The "Simple" Reaction That Often Fails

Acetylation of 3-methylpyrazole seems deceptively simple: a nucleophilic substitution at an acyl carbon. However, in my experience supporting process chemistry teams, this reaction is a frequent bottleneck. The issues rarely stem from the reaction chemistry itself, but rather from the unique physical organic properties of the pyrazole ring —specifically tautomerism and the hydrolytic instability of the resulting amide.

This guide moves beyond standard textbook procedures to address the "hidden" variables that cause low yields: regiochemical scrambling and hydrolytic decomposition during work-up .

Part 1: The Regioselectivity Paradox (The "Wrong Isomer" Issue)

Q: "My NMR shows a mixture of two isomers, or the integration doesn't match 1-acetyl-3-methylpyrazole. What is happening?"

The Mechanism: 3-Methylpyrazole exists in a tautomeric equilibrium between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole . When you introduce an acetylating agent (Acetic Anhydride or Acetyl Chloride), the reaction can theoretically occur at either nitrogen.

  • Kinetic Control (Fastest Reaction): Often yields 1-acetyl-5-methylpyrazole . This places the acetyl group adjacent to the methyl group.

  • Thermodynamic Control (Most Stable Product): Yields 1-acetyl-3-methylpyrazole . This is the desired product because it minimizes steric hindrance between the methyl group and the carbonyl oxygen (the "peri"-like interaction).

The Solution: If you observe the 1,5-isomer (often identified by a downfield shift of the methyl protons due to the anisotropic effect of the adjacent carbonyl), you are likely stopping the reaction too early or running it too cold.

  • Protocol Adjustment: Heat the reaction. The 1-acetyl-5-methyl isomer undergoes a 1,2-acylotropic shift (an intramolecular rearrangement) to form the more stable 1-acetyl-3-methyl isomer.

  • Catalysis: The addition of DMAP (4-Dimethylaminopyridine) not only accelerates the reaction but facilitates the equilibrium toward the thermodynamic product.

Regioselectivity cluster_0 Tautomeric Equilibrium T1 5-Methyl-1H-pyrazole (Sterically Accessible N) T2 3-Methyl-1H-pyrazole (Sterically Hindered N) T1->T2 Fast H-Shift P_Kinetic 1-Acetyl-5-Methylpyrazole (Kinetic Product) UNSTABLE T1->P_Kinetic Fast Attack P_Thermo 1-Acetyl-3-Methylpyrazole (Thermodynamic Product) STABLE T2->P_Thermo Slow Attack Ac Acetylating Agent (Ac2O / AcCl) Ac->P_Kinetic Ac->P_Thermo P_Kinetic->P_Thermo Acylotropic Rearrangement (Heat / Acid)

Figure 1: The kinetic vs. thermodynamic pathways in pyrazole acetylation. Note the rearrangement pathway (blue arrow) which is critical for high isomeric purity.

Part 2: The "Disappearing Product" (Hydrolysis & Work-up)

Q: "The reaction looked complete by TLC, but after washing with water/brine, my yield dropped to <30%. Where did it go?"

The Root Cause: This is the most common failure mode.


-Acetylpyrazoles are azolides  (active amides). They are chemically similar to 

-acetylimidazole (a common acylating reagent).
  • Reactivity: The pyrazole ring pulls electron density from the amide nitrogen, making the carbonyl carbon highly electrophilic.

  • Consequence: These compounds react rapidly with water to hydrolyze back to the starting material (3-methylpyrazole) and acetic acid. Aqueous work-ups are yield-killers.

The Solution: The "Dry" Work-up You must treat


-acetyl-3-methylpyrazole as a moisture-sensitive intermediate.
ParameterStandard (Flawed) ProtocolOptimized (High Yield) Protocol
Reagent Acetic Anhydride (

)
Acetyl Chloride (

)
(Preferred for ease of salt removal)
Base Pyridine (Excess)Triethylamine (

)
(Stoichiometric)
Solvent DCM or WaterDiethyl Ether (

)
or Dry THF
Work-up Wash with

/

Filtration & Evaporation (No water contact)

Why Acetyl Chloride + Ether? When using


 and 

in Ether, the byproduct is Triethylamine Hydrochloride (

), which is insoluble in ether. It precipitates as a white solid.[1]
  • Filter the solid.[1]

  • Evaporate the filtrate.

  • Distill (vacuum) or recrystallize the residue. Result: Quantitative yield with zero hydrolysis loss.

Part 3: Reaction Stalling & Catalysis

Q: "The reaction is sluggish even with excess acetic anhydride. How do I drive it to completion?"

The Causality: The nitrogen lone pair in pyrazole is part of an aromatic system, making it significantly less nucleophilic than a standard secondary amine.

The Solution: Use a nucleophilic catalyst. DMAP (4-Dimethylaminopyridine) is essential here.

  • DMAP attacks

    
     to form a highly reactive 
    
    
    
    -acetylpyridinium ion.
  • This "super-activated" acyl group is transferred to the pyrazole.

  • DMAP is regenerated.

Recommended Loading: 0.5 - 1.0 mol% DMAP is usually sufficient.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 1-acetyl-3-methylpyrazole (Thermodynamic Isomer) Scale: 10 mmol basis (Scalable)

Materials:

  • 3-Methylpyrazole (10 mmol, 0.82 g)

  • Acetyl Chloride (11 mmol, 0.86 g) [Note: Slight excess]

  • Triethylamine (12 mmol, 1.21 g)

  • DMAP (0.1 mmol, 12 mg)

  • Anhydrous THF or

    
     (20 mL)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a stir bar. Purge with

    
     or Ar.
    
  • Dissolution: Add 3-Methylpyrazole,

    
    , DMAP, and solvent. Cool to 0°C (Ice bath).
    
  • Addition: Add Acetyl Chloride dropwise over 10 minutes. Observation: White precipitate (

    
    ) will form immediately.
    
  • Reaction: Remove ice bath. Stir at Room Temperature for 2 hours.

    • Checkpoint: Check TLC (Silica, 30% EtOAc/Hex). Product should be less polar than starting material.

  • Thermal Equilibration (Optional but Recommended): If 1,5-isomer is suspected, reflux gently (40-50°C) for 30 minutes to ensure thermodynamic conversion.

  • Work-up (The Critical Step):

    • Do NOT add water.

    • Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove the amine salts.

    • Wash the filter cake with a small amount of dry ether.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap).

    • Caution: 1-acetyl-3-methylpyrazole is a liquid/low-melting solid with moderate volatility. Do not overheat or leave under high vacuum for prolonged periods (keep bath < 40°C).

  • Purification: Vacuum distillation is preferred for high purity.

TroubleshootingFlow Start Start: Low Yield / Impurity CheckWorkup Did you use aqueous wash? Start->CheckWorkup Hydrolysis CAUSE: Hydrolysis of Active Amide ACTION: Switch to Filtration/Evap method CheckWorkup->Hydrolysis Yes CheckNMR Does NMR show 2 isomers? CheckWorkup->CheckNMR No Regio CAUSE: Kinetic Control ACTION: Heat reaction to induce rearrangement CheckNMR->Regio Yes CheckVol Did you dry under High Vac > 1hr? CheckNMR->CheckVol No Volatility CAUSE: Product Volatility ACTION: Reduce vac time/temp CheckVol->Volatility Yes Success High Yield Obtained CheckVol->Success No

Figure 2: Troubleshooting decision tree for pyrazole acetylation.

References

  • Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Academic Press. (Foundational text on pyrazole tautomerism and the thermodynamics of N-substitution).
  • Llopis, Q., et al. (2020).[2] "Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles". Synlett, 31, 1172-1176.[2] Link (Discusses regioselectivity challenges in pyrazole synthesis).

  • Westermeyer, A., et al. (2020).[1][2] "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles". Organic Chemistry Portal. Link (Validation of regiochemical control methods).

  • Koshy, K. T., & Lach, J. L. (1961).[3] "Stability of aqueous solutions of N-acetyl-p-aminophenol and related N-acyl azoles". Journal of Pharmaceutical Sciences, 50, 113-118.[3] Link (Establishes the hydrolytic instability of N-acyl azoles).

  • BenchChem Technical Support. (2025). "Synthesis of 3-Methylpyrazole: A Detailed Protocol". Link (General handling of 3-methylpyrazole precursors).

Sources

Optimization

Removing unreacted acetic anhydride from 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one

Topic: Troubleshooting the Purification of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that synthesizing N-acyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Purification of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that synthesizing N-acyl heterocycles presents unique isolation challenges. This guide addresses a critical bottleneck in the synthesis of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (commonly known as 1-acetyl-3-methylpyrazole): the removal of unreacted acetic anhydride without destroying the target product.

The Core Challenge: Causality & Mechanism

Users frequently report low yields or complete reversion to the starting material (3-methylpyrazole) during purification. The root cause is rarely a failed forward reaction; rather, it is a flawed purification strategy.

N-acetylpyrazoles are not standard, stable amides. Because the lone pair on the pyrazole nitrogen is delocalized into the aromatic ring, it cannot effectively participate in amide resonance. Consequently, the N-acetyl group behaves more like an active ester or an acylating agent. Exposing the reaction mixture to standard aqueous basic workups (e.g., NaOH, Na₂CO₃) induces rapid heterolytic cleavage of the N-acyl bond, hydrolyzing the product back to 3-methylpyrazole and acetic acid[1]. Studies on complex N-acetylpyrazole derivatives further demonstrate their extreme susceptibility to hydrolysis, even under mild physiological conditions[2].

To design a self-validating purification system, we must exploit the physical properties of the mixture components rather than relying on chemical quenching.

Quantitative Data: Physicochemical Properties
CompoundRole in ReactionBoiling Point (°C)Water SolubilityHydrolysis Risk
Acetic Anhydride Reagent (Excess)139.8ReactsN/A
Acetic Acid Byproduct118.1MiscibleN/A
3-Methylpyrazole Starting Material~204HighN/A
1-Acetyl-3-methylpyrazole Target Product~210 - 220*LowCRITICAL

*Extrapolated from structural analogs such as 1-(1-methyl-1H-pyrazol-4-yl)ethanone (221 °C) and 1-acetylpyrazole (197.9 °C)[3].

Troubleshooting FAQs

Q: I added saturated aqueous NaHCO₃ to quench the acetic anhydride, but my GC-MS shows mostly 3-methylpyrazole. What happened? A: You hydrolyzed your product. While NaHCO₃ is a mild base, the localized high pH at the aqueous-organic interface during CO₂ evolution is sufficient to cleave the highly reactive N-acetyl bond of the pyrazole[1].

Q: Can I quench the anhydride with methanol or ethanol instead of water? A: Yes, but with strict caveats. Alcohols will convert acetic anhydride into volatile acetates. However, because 1-acetyl-3-methylpyrazole is an active acylating agent, it can also react with the alcohol (a transesterification-like solvolysis), leading to product loss. Physical removal is scientifically superior to chemical quenching[4].

Q: How do I know when all the acetic anhydride is gone without risking my product? A: A self-validating protocol requires in-process analytical checks. Do not rely on visual cues or smell. Use IR spectroscopy (monitor the disappearance of the distinct anhydride C=O stretches at ~1820 cm⁻¹ and 1750 cm⁻¹) or ¹H NMR (monitor the disappearance of the anhydride methyl singlet at ~2.22 ppm).

Visualizing the Workflows

G SM 3-Methylpyrazole + Acetic Anhydride Product 1-Acetyl-3-methylpyrazole (Target Product) SM->Product Acetylation Hydrolysis Aqueous Base / H2O (Standard Workup) Product->Hydrolysis Exposure Degradation Reversion to 3-Methylpyrazole + Acetic Acid Hydrolysis->Degradation Cleavage of N-Acyl bond

Figure 1: Mechanistic pathway of 1-acetyl-3-methylpyrazole hydrolysis.

Workflow Start Crude Reaction Mixture (Product + Ac2O + AcOH) Decision Is the product scale > 50g? Start->Decision Path1 Azeotropic Co-evaporation (with Toluene) Decision->Path1 No (Preferred) Path2 Rapid Cold Aqueous Quench (0°C, NaHCO3) Decision->Path2 Yes (Scale limitation) Vacuum High Vacuum Drying (Remove traces of Ac2O) Path1->Vacuum Extract Immediate Organic Extraction (DCM or EtOAc) Path2->Extract Pure Purified 1-Acetyl-3-methylpyrazole Vacuum->Pure Extract->Pure

Figure 2: Workflow for removing excess acetic anhydride.

Step-by-Step Experimental Protocols

Protocol A: Azeotropic Co-Evaporation (The Zero-Moisture Standard)

Rationale: Because there is a >60 °C boiling point differential between the volatile impurities and the target product[3], vacuum distillation is highly effective. Toluene forms a binary azeotrope with acetic acid (bp 100.6 °C, 28% acetic acid), facilitating the rapid removal of both acetic acid and unreacted acetic anhydride under vacuum without introducing nucleophilic water[4].

  • Concentration: Transfer the crude reaction mixture to a round-bottom flask. Attach to a rotary evaporator.

  • Initial Strip: Apply a vacuum (10-20 mbar) and heat the water bath to 45 °C. Distill off the bulk of the acetic acid and acetic anhydride.

  • Azeotropic Addition: Once distillation slows, break the vacuum with inert gas (N₂/Ar) and add 3 volumes of anhydrous toluene relative to the remaining crude volume.

  • Co-evaporation: Re-apply vacuum and evaporate to dryness. The toluene will carry away residual acetic acid and anhydride.

  • Validation Check: Repeat Steps 3 and 4 two more times. After the third cycle, take a crude ¹H NMR or IR scan. The peak at ~2.22 ppm (NMR) or ~1820 cm⁻¹ (IR) must be absent to validate the protocol's success.

  • Final Isolation: Dry the resulting oil/solid under high vacuum (<1 mbar) for 4 hours to yield the pure 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one.

Protocol B: The "Cold & Fast" Aqueous Quench (For Large Scale Only)

Rationale: If the scale is too large for rotary evaporation, an aqueous quench is necessary. To prevent heterolytic cleavage of the amide bond, the temperature must be suppressed to 0 °C to lower the kinetic rate of hydrolysis, and phase-contact time must be strictly minimized[5].

  • Dilution: Dilute the crude mixture with 5 volumes of an ice-cold, non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Thermal Control: Submerge the reaction vessel in an ice-brine bath. Ensure the internal temperature drops to 0–2 °C.

  • Quench: Slowly add ice-cold water (NOT base) while stirring vigorously. Stir for exactly 5 minutes to hydrolyze the highly reactive anhydride.

  • Phase Separation: Immediately transfer to a separatory funnel and drain the organic layer. Do not let the layers sit.

  • Mild Neutralization: Wash the organic layer once with ice-cold 5% aqueous NaHCO₃ (monitor CO₂ evolution), followed immediately by ice-cold brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

References

  • [1] The Hydrolysis of a Series of Benzyl Nitrates in Water / Table of Contents - Canadian Science Publishing. 1

  • [5] Identifying and removing byproducts in pyrazole synthesis - Benchchem. 5

  • [4] Remove acetic anhydride excess? - ResearchGate. 4

  • [2] Synthesis and hydrolysis kinetics of colchicinoid prodrug - ResearchGate. 2

  • [3] 1-(1-methyl-1H-pyrazol-4-yl)ethanone | 37687-18-6 - Benchchem. 3

Sources

Troubleshooting

Optimizing reaction time for N-acylation of pyrazoles

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have structured this guide to address the specific kinetic and regiochemical bottlenecks inherent to the N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have structured this guide to address the specific kinetic and regiochemical bottlenecks inherent to the N-acylation of pyrazoles. This resource moves beyond basic recipes, focusing on the thermodynamic and kinetic causality behind each optimization strategy to ensure your workflows are robust, reproducible, and scalable.

Visualizing the Optimization Architecture

OptimizationWorkflow Start Start: N-Acylation Optimization Analyze Analyze Pyrazole Sterics & Electronics Start->Analyze Method Select Heating Method Analyze->Method MW Microwave (MW) 120°C, 20 min Method->MW Rapid Kinetics Conv Conventional/BM 60-75 min Method->Conv Scale-up/Mech Catalyst Optimize Base/Catalyst (e.g., K2CO3, NaH) MW->Catalyst Conv->Catalyst Regio Evaluate Regioselectivity (N1 vs N2) Catalyst->Regio Regio->Catalyst If mixture Success Optimized Protocol Regio->Success If >95% selective

Workflow for optimizing N-acylation reaction time and regioselectivity.

Section 1: Reaction Kinetics & Time Optimization (FAQs)

Q1: My standard N-acylation using triethylamine (TEA) in dichloromethane (DCM) takes over 24 hours. How can I kinetically accelerate this without degrading the pyrazole? A1: The conventional method relies on conductive heating and weak base catalysis, which often struggles to overcome the activation energy barrier for sterically hindered pyrazoles. To drastically reduce reaction time, transition to Microwave (MW) Irradiation . MW directly couples with the polar reaction components (the pyrazole and acylating agent), providing rapid, volumetric dielectric heating. Studies demonstrate that MW irradiation at 120 °C can drive N-acylation to completion in just 20 minutes under solvent-free conditions[1]. If MW is unavailable, mechanochemical methods like vibratory ball milling with a catalytic amount of sulfuric acid can achieve high yields in 60 minutes[1].

Q2: Does the choice of acylating agent affect the reaction time? A2: Absolutely. Acyl chlorides are significantly more electrophilic than anhydrides or carboxylic acids. However, when using acyl chlorides to accelerate the reaction, maintaining strictly anhydrous conditions is essential. Even trace moisture will hydrolyze the electrophile into a less reactive carboxylic acid, stalling the reaction and artificially inflating the perceived reaction time[2].

Section 2: Troubleshooting Regioselectivity (FAQs)

Q3: When I accelerate the reaction by increasing the temperature, I get a mixture of N1 and N2 acyl isomers. How do I maintain regiocontrol while keeping the reaction fast? A3: Regioselectivity in unsymmetrical pyrazoles is governed by a delicate balance of steric hindrance and the electronic nature of the pyrazolide intermediate. Elevated temperatures push the reaction toward thermodynamic control, which can scramble the isomers. To optimize both speed and selectivity:

  • Solvent Polarity: Switch to polar aprotic solvents like DMF or DMSO. These solvents stabilize the transition state of the acylation, accelerating the reaction while often favoring the formation of a single regioisomer[3].

  • Base Selection: The base dictates the tautomeric equilibrium. While weak bases (K₂CO₃) in DMSO are effective for N1-selectivity, using a strong base like Sodium Hydride (NaH) completely deprotonates the pyrazole. This forms a highly reactive, "naked" pyrazolide anion, which prevents tautomeric scrambling and locks in the regiochemistry prior to the rapid nucleophilic attack[3].

MechanisticPathway Pyrazole Unsymmetric Pyrazole (Tautomeric Mixture) Base Base Addition (e.g., NaH or K2CO3) Pyrazole->Base Anion Pyrazolide Anion (Enhanced Nucleophilicity) Base->Anion Deprotonation Acyl Acylating Agent (e.g., Acyl Chloride) Anion->Acyl Transition Polar Solvent Stabilization (DMSO/DMF) Acyl->Transition Rapid Activation N1 N1-Acylpyrazole (Kinetic/Thermodynamic) Transition->N1 Favorable Pathway N2 N2-Acylpyrazole (Sterically Hindered) Transition->N2 Minor Pathway

Mechanistic pathway of base-mediated N-acylation highlighting regioselectivity.

Section 3: Quantitative Optimization Matrix

The following table synthesizes the kinetic data across different activation methods, allowing you to select the optimal conditions based on your laboratory's infrastructure and time constraints[1].

Activation MethodTypical Reaction TimeSolvent SystemCatalyst / BaseAverage YieldPrimary Advantage
Conventional (Room Temp) 24 hoursLemon juice / DCMNone / Weak Base64%Mildest conditions
Ultrasonic Bath 75 minutesEthanolAcetic Acid (cat.)95%Eco-friendly, moderate speed
Vibratory Ball Mill 60 minutesSolvent-freeH₂SO₄ (cat.)>95%Scalable mechanochemistry
Microwave Irradiation 20 minutesSolvent-freeNone / Base>95%Ultra-fast kinetics

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include observable physical or chemical checkpoints so you can verify the success of each step in real-time.

Protocol A: Ultra-Fast Microwave-Assisted N-Acylation (Solvent-Free)

Causality Focus: Solvent-free conditions maximize the concentration of reactants, increasing the collision frequency. The microwave energy is utilized solely for reactant activation rather than wasting energy heating a bulk solvent medium[1].

  • Preparation: In a heavy-walled microwave reaction vial equipped with a magnetic stir bar, combine the pyrazole derivative (1.0 mmol) and the acyl chloride (1.1 mmol).

    • Self-Validation Check: The mixture should form a thick slurry or melt slightly upon initial mixing due to the latent heat of mixing.

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Program the reactor to 120 °C with a maximum power output of 100 W for 20 minutes.

    • Self-Validation Check: Monitor the pressure curve on the reactor interface. A stable pressure plateau indicates controlled acylation without the generation of decomposition gases.

  • Reaction Monitoring: After cooling to room temperature, dissolve a 1 µL aliquot in 1 mL of ethyl acetate and spot on a TLC plate (Hexane/EtOAc 8:2).

    • Self-Validation Check: The complete disappearance of the lower-Rf pyrazole spot and the emergence of a higher-Rf, UV-active N-acyl spot confirms 100% conversion.

  • Workup: Quench the crude mixture with 10% aqueous Na₂CO₃ (5 mL) to neutralize any generated HCl, then extract with dichloromethane (3 x 10 mL). Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

Protocol B: Regioselective Base-Mediated N-Acylation (Kinetic Control)

Causality Focus: Complete deprotonation via NaH ensures the pyrazole acts as a powerful, unambiguous nucleophile. This allows the acylation to occur rapidly even at lower temperatures, preserving regioselectivity by preventing thermodynamic scrambling[3].

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL) under an argon atmosphere at 0 °C. Slowly add a solution of the unsymmetrical pyrazole (1.0 mmol) in DMF (2 mL) dropwise.

    • Self-Validation Check: Observe continuous H₂ gas evolution (bubbling). The cessation of bubbling (typically after 15-20 minutes) physically validates that complete deprotonation to the pyrazolide anion has occurred.

  • Electrophile Addition: While maintaining the temperature at 0 °C, add the acyl chloride (1.1 mmol) dropwise over 5 minutes.

    • Self-Validation Check: An immediate, mild exotherm should be felt through the flask, and the solution may change color (often turning slightly yellow/orange), visually confirming the nucleophilic attack is underway.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 45 minutes.

  • Quenching & Isolation: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise to destroy any unreacted NaH or acyl chloride. Extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine (5 x 10 mL) to remove DMF, dry over Na₂SO₄, and concentrate.

References

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Analytical Detection of Impurities in 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one

Welcome to the technical support center for the analytical detection of impurities in 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical detection of impurities in 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying, quantifying, and troubleshooting impurities associated with this important chemical intermediate. Our goal is to equip you with the knowledge to ensure the quality, safety, and efficacy of your final products.

Introduction: The Criticality of Impurity Profiling

1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[3] Therefore, robust and sensitive analytical methods are essential for the detection and quantification of these impurities. This guide will walk you through the common challenges and solutions in the analytical detection of impurities in this compound.

Regulatory Framework: A Brief Overview

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established strict guidelines for the control of impurities in drug substances.[3][4] The ICH Q2(R1) guideline, in particular, provides a framework for the validation of analytical procedures, which is crucial for ensuring the reliability of impurity data.[5][6][7][8]

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the analysis of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one impurities.

Q1: What are the likely impurities I should expect in my sample?

A1: The impurities in your sample can originate from several sources, including the synthetic route, degradation, and storage.[3]

  • Process-Related Impurities: These are by-products of the synthesis, unreacted starting materials, or intermediates. Common synthetic routes for pyrazoles involve the condensation of a β-diketone with a hydrazine derivative.[2][9] Therefore, potential impurities could include:

    • Unreacted 3-methyl-1H-pyrazole.

    • Residual hydrazine.

    • Regioisomers, such as 1-(5-methyl-1H-pyrazol-1-yl)ethan-1-one, if the synthesis is not well-controlled.[10]

  • Degradation Products: These arise from the decomposition of the main compound under various stress conditions like hydrolysis, oxidation, or photolysis.[11][12]

  • Residual Solvents: Solvents used in the synthesis and purification steps can be present in the final product.[13]

Q2: Which analytical technique is most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is generally required for a comprehensive impurity profile.[13][]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying non-volatile impurities. A reversed-phase HPLC method with UV detection is a common starting point.[1][15][16]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile impurities, such as residual solvents.[17]

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) is invaluable for identifying unknown impurities by providing molecular weight and fragmentation information.[][18][19] High-resolution mass spectrometry (HRMS) can provide even more definitive structural information.[4][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[13][]

Q3: I'm seeing poor peak shapes and resolution in my HPLC analysis. What should I do?

A3: Poor chromatography can be due to several factors. Here's a systematic troubleshooting approach:

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Pyrazoles can be basic, so adjusting the pH with a suitable buffer (e.g., phosphate or acetate) can improve peak symmetry.

  • Column Selection: A standard C18 column is a good starting point, but for polar impurities, a column with a different selectivity (e.g., a polar-embedded or phenyl-hexyl column) might be necessary.[20]

  • Gradient Optimization: A well-optimized gradient elution program is crucial for separating a wide range of impurities with different polarities.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.

Q4: How do I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for my analytical method?

A4: Establishing the LOD and LOQ is a critical part of method validation, ensuring your method is sensitive enough to detect impurities at the required levels.[21][22][23] The ICH Q2(R1) guideline outlines several approaches:[23][24]

  • Signal-to-Noise Ratio: This is a common method for chromatographic techniques. The LOD is typically determined at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.[21][24]

  • Standard Deviation of the Response and the Slope: This statistical method uses the standard deviation of the blank or the y-intercept of the calibration curve and the slope of the calibration curve to calculate the LOD and LOQ.[21][23]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.[23]

Troubleshooting Guides

This section provides detailed, step-by-step protocols for addressing specific experimental issues.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for distinguishing the active pharmaceutical ingredient (API) from its degradation products.[25]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for developing and validating a stability-indicating method.[26]

  • Sample Preparation: Prepare a stock solution of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[11]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for several hours.[11][13]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for several hours.[11][13]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[12][13]

    • Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 105°C).[11][13]

    • Photolytic Degradation: Expose a solution of the sample to UV and visible light as per ICH Q1B guidelines.[11][12]

  • Analysis: Analyze the stressed samples by HPLC. The goal is to achieve 5-20% degradation of the parent compound.[26]

  • Method Optimization: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition, column) to achieve baseline separation between the parent peak and all degradation product peaks.

Data Presentation: Typical HPLC Method Parameters

ParameterTypical Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C
Identification of Unknown Impurities by LC-MS

When a new, unknown impurity is detected, LC-MS is a powerful tool for its initial characterization.[][18]

Experimental Workflow: Unknown Impurity Identification

G cluster_0 LC-MS Analysis cluster_1 Structure Elucidation a Detect Unknown Peak in HPLC b Acquire Mass Spectrum a->b c Determine Molecular Weight b->c d Perform MS/MS Fragmentation c->d e Propose Potential Structures d->e f Consider Synthesis Pathway e->f g Compare with Known Pyrazole Fragmentation e->g h Isolate Impurity (Prep-HPLC) i Confirm Structure (NMR) h->i

Key Considerations for Pyrazole Fragmentation:

In mass spectrometry, pyrazole rings can exhibit characteristic fragmentation patterns, such as the loss of HCN or N₂.[27][28] Understanding these patterns can aid in proposing potential structures for unknown impurities.

Quantitative Data Summary

The following table provides a general overview of expected analytical detection limits for common techniques. Actual limits will be method-dependent.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)
HPLC-UV 0.01 - 0.05%0.03 - 0.15%
GC-FID 1 - 10 ppm3 - 30 ppm
LC-MS < 0.01%< 0.03%
GC-MS < 1 ppm< 3 ppm

Note: These values are estimates and should be experimentally determined for each specific method.

Conclusion

The analytical detection of impurities in 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one is a multifaceted process that requires a combination of robust analytical techniques and a thorough understanding of potential impurity sources. By following a systematic approach to method development, validation, and troubleshooting, researchers can ensure the quality and safety of their products. This guide provides a foundation for addressing common analytical challenges, and we encourage you to consult the referenced literature for more detailed information.

References

  • Vertex AI Search. (n.d.).
  • BOC Sciences. (n.d.). Impurity Profiling in APIs.
  • Almac. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY.
  • Labcompliance. (2018, May 22).
  • Contract Pharma. (2011, November 14).
  • KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pyrazole Azo Dyes.
  • BenchChem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • BenchChem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • Pharmaceutical Technology. (2020, November 12).
  • BenchChem. (n.d.). Limit of Detection (LOD) and Limit of Quantification (LOQ) for Erlotinib lactam impurity.
  • Pharma's Almanac. (2020, January 6).
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025, July 22).
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • National Institutes of Health. (n.d.).
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS.
  • International Journal of Scientific Development and Research. (n.d.).
  • SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Asian Journal of Research in Chemistry. (2013, March). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • BenchChem. (n.d.).
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Active drug substance impurity profiling part I.
  • BLDpharm. (n.d.). 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one.
  • ResearchGate. (2024, December 26). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • BenchChem. (n.d.). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • Sigma-Aldrich. (n.d.). 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol.
  • PubChem. (n.d.). 1-(1H-Pyrazol-1-yl)ethanone.
  • mzCloud. (2017, March 2). 1-[3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-one.
  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.

Sources

Troubleshooting

Technical Support Center: N-Acetyl Pyrazole Stability &amp; Storage

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth information and practical advice on the proper storage conditions to prevent the degr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth information and practical advice on the proper storage conditions to prevent the degradation of N-acetyl pyrazole compounds. Our goal is to ensure the integrity, potency, and reliability of your research materials through scientifically grounded best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause N-acetyl pyrazole degradation?

A1: N-acetyl pyrazoles, like many complex organic molecules, are susceptible to degradation from several environmental factors. The most critical are moisture, oxygen, light, and temperature .[1][2][3] Each of these can initiate distinct degradation pathways that compromise the chemical integrity of your compound.

  • Moisture can lead to the hydrolysis of the N-acetyl group, cleaving it from the pyrazole ring.[4]

  • Oxygen can cause oxidation, often identifiable by a change in the material's color (e.g., turning brown).[5]

  • Light , particularly UV radiation, provides the energy to initiate photochemical degradation, which can alter the compound's structure.[1][2][6]

  • Elevated temperatures accelerate the rates of all chemical reactions, including degradation processes like hydrolysis, oxidation, and thermal decomposition.[7][8][9]

Q2: I have a new N-acetyl pyrazole derivative. What are the default "best-practice" storage conditions?

A2: When the specific stability profile of a new compound is unknown, it is prudent to adopt a conservative storage strategy. The following conditions provide a robust starting point for preserving most N-acetyl pyrazoles:

ConditionRecommendationRationale & Causality
Temperature ≤ -20°C (Freezer) Reduces the kinetic energy of molecules, significantly slowing the rate of all potential degradation reactions, including hydrolysis and oxidation.[8][10]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, which is a primary agent of oxidative degradation. This is critical for preventing the formation of colored impurities and preserving the compound's structure.[5]
Light Amber Glass Vial or Opaque Container Prevents exposure to ambient and UV light, which can trigger photodegradation pathways.[1][2] Storing the vial in its outer packaging or a dark cabinet adds another layer of protection.[10]
Moisture Tightly Sealed Container with Desiccant Minimizes exposure to atmospheric moisture, which is necessary for hydrolytic degradation of the N-acetyl group.[1][2] For highly sensitive compounds, storing the primary container inside a larger, sealed container with desiccant pouches is recommended.[11]
Q3: How does the substitution pattern on the pyrazole ring affect stability?

A3: The electronic properties of substituents on the pyrazole ring significantly influence the compound's stability. Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can make the N-acetyl group more electrophilic and thus more prone to nucleophilic attack, such as hydrolysis.[12] For example, nitro-substituted pyrazoles have been noted for their potential for thermal decomposition.[5][13]

Q4: For how long can I store an N-acetyl pyrazole in solution?

A4: Storing N-acetyl pyrazoles in solution for extended periods is generally discouraged. Solutions, particularly those with aqueous or protic solvents like methanol, can accelerate degradation. Hydrolysis of the N-acetyl group is a primary concern in the presence of water.[4] If storage in solution is unavoidable:

  • Use anhydrous, high-purity solvents.

  • Prepare solutions fresh whenever possible.

  • If you must store them, flash-freeze aliquots at -80°C and protect them from light.

  • Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter, their likely causes, and actionable solutions.

Issue 1: My white/colorless N-acetyl pyrazole powder has turned yellow or brown.
  • Potential Cause: This is a classic sign of oxidation .[5] The pyrazole ring system or its substituents have likely reacted with atmospheric oxygen. This process may be accelerated by exposure to light and/or elevated temperatures.

  • Troubleshooting Protocol:

    • Confirm Identity: Before further use, verify the integrity of the material using an analytical technique like HPLC or LC-MS to quantify the purity and identify major degradation products.

    • Re-evaluate Storage: Immediately transfer the material to a clean, dry amber vial.

    • Inert Atmosphere: Flush the vial headspace with a stream of dry argon or nitrogen before sealing tightly. Sealing the cap with parafilm can provide an additional barrier.[11]

    • Optimize Conditions: Store the purged and sealed vial at a lower temperature (e.g., -20°C) in a dark location.

  • Preventative Workflow:

cluster_storage Proactive Storage Protocol start Receive Compound transfer Transfer to Amber Vial start->transfer Immediately purge Purge with N2/Ar transfer->purge seal Seal Tightly (Use Parafilm) purge->seal store Store at ≤-20°C in the Dark seal->store end Use in Experiment store->end

Caption: Workflow to prevent oxidative degradation.

Issue 2: A new, more polar spot has appeared on the TLC plate of my compound.
  • Potential Cause: The appearance of a new, more polar spot often indicates hydrolysis . The N-acetyl group has likely been cleaved, yielding the corresponding N-H pyrazole. The free N-H group is more polar than the N-acetyl group, causing it to have a lower Rf value on a normal-phase TLC plate.

  • Troubleshooting Protocol:

    • Characterize Impurity: Use LC-MS to confirm the identity of the new peak. The mass should correspond to the deacetylated parent compound.

    • Assess Solvent Purity: Ensure all solvents used for storage or analysis are anhydrous. Non-anhydrous solvents or the presence of acidic/basic impurities can catalyze hydrolysis.

    • Solution Stability Study (Micro-scale):

      • Dissolve a small, accurately weighed amount of pure compound in the intended solvent.

      • Monitor the solution by HPLC or TLC at defined time points (e.g., T=0, 1h, 4h, 24h) while keeping it at the intended experimental temperature.

      • This will establish a "use by" time for freshly prepared solutions.

  • Degradation Pathway:

main N-Acetyl Pyrazole R-CO-N-N-R' product Deacetylated Pyrazole H-N-N-R' main:struct->product:struct Hydrolysis (+ H2O) [Acid or Base Catalyst] byproduct Acetic Acid CH3COOH main:struct->byproduct

Caption: Hydrolysis of the N-acetyl group.

Issue 3: My biological/chemical assay results are inconsistent or show reduced activity.
  • Potential Cause: This issue points to a loss of compound integrity, resulting in a lower effective concentration of the active species. The cause could be any of the degradation pathways (hydrolysis, oxidation, photodegradation) or a combination thereof. It is also possible that a degradation product is interfering with the assay.[5]

  • Troubleshooting Protocol:

    • Mandatory QC Check: Never assume the purity of a compound that has been in storage. Before every experiment, perform a quick quality control check. A simple TLC or a rapid HPLC gradient run can confirm the absence of significant impurities.

    • Re-purification: If degradation is confirmed, the material must be re-purified (e.g., by column chromatography or recrystallization).

    • Implement Strict Aliquoting: For stock solutions, prepare multiple small-volume aliquots. This avoids contaminating the entire stock and minimizes freeze-thaw cycles for the bulk of the material.

    • Review Assay Conditions: Ensure the assay buffer itself is not promoting degradation. For example, a buffer with a very high or low pH could be causing rapid hydrolysis of the N-acetyl group during the experiment.[4] Consider performing a time-course experiment to see if the compound is stable over the duration of the assay.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Groutas, W. C., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • Lynch, B. M., & Lem, B. P. (1979). Photochemical and thermal rearrangements of some 3H-pyrazoles. Canadian Journal of Chemistry. [Link]

  • Pharmaguideline. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Michałowski, D., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. [Link]

  • Periša, A., et al. (2014). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. PubMed. [Link]

  • Muravyev, N. V., et al. (2015). Thermal Decomposition of Nitropyrazoles. ResearchGate. [Link]

  • Mayadeo, M. S., & Dhakappa, V. P. (2008). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions.... ResearchGate. [Link]

  • BASG. (2022). Duration and Storage. [Link]

  • Kurt, A., & Koca, İ. (2018). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer.... ResearchGate. [Link]

  • Engel, E., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions.... PubMed. [Link]

  • Dynamic Synergy International. (2024). Shelf Life of Pharmaceuticals: Ensuring Safety and Efficacy. [Link]

  • Moravek. (2023). A Beginner's Guide to Chemical Storage Best Practices. [Link]

  • Cleveland State University. (2018). Practices for Proper Chemical Storage. [Link]

  • Leader, A. M., et al. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one vs N-acetylimidazole

Comprehensive Reactivity Comparison: 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one vs. N-Acetylimidazole in Acyl Transfer In the realm of chemical biology and synthetic organic chemistry, the selective transfer of an acetyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Reactivity Comparison: 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one vs. N-Acetylimidazole in Acyl Transfer

In the realm of chemical biology and synthetic organic chemistry, the selective transfer of an acetyl group to a target nucleophile is a foundational transformation. While N-acyl azoles are universally recognized as effective acylating agents, their reactivity profiles vary drastically based on their heterocyclic core.

This guide provides an in-depth comparative analysis of two structurally related but mechanistically distinct reagents: 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (an N-acetylpyrazole derivative) and N-acetylimidazole (NAI). By understanding the causality behind their reactivity, researchers can rationally select the appropriate reagent for applications ranging from rapid protein footprinting to chemoselective Native Chemical Ligation (NCL).

Mechanistic Grounding: The Causality of Reactivity

To the untrained eye, N-acetylimidazole and 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one appear functionally identical—both feature an acetyl group attached to a nitrogen-rich aromatic heterocycle. However, empirical data shows that N-acylpyrazoles are approximately 20 times less reactive toward endogenous nucleophiles than their corresponding N-acylimidazole counterparts[1].

This stark divergence in reactivity is governed by three mechanistic pillars:

  • General Base Catalysis and the 1,3- vs. 1,2-Nitrogen Relationship: In N-acetylimidazole, the two nitrogen atoms are separated by a carbon atom (a 1,3-relationship). When NAI is attacked by a nucleophile, the expelled imidazole leaving group (or a secondary imidazole molecule in solution) utilizes its basic N3 nitrogen (conjugate acid pKa ~7.0) to act as an intermolecular general base. This deprotonates the attacking nucleophile, significantly lowering the transition state energy[2]. Conversely, in 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one, the nitrogens are adjacent (a 1,2-relationship). The basic N2 is sterically hindered by the adjacent acetyl group. Furthermore, the conjugate acid of 3-methylpyrazole has a much lower pKa of ~2.5 to 3.0[1][3]. Because it is a substantially weaker base, it cannot efficiently provide general base assistance at physiological pH, resulting in sluggish reaction kinetics.

  • Ground State Destabilization: In both molecules, the lone pair of the acylated nitrogen is heavily delocalized into the aromatic ring to maintain the 6π-electron system, which prevents it from stabilizing the carbonyl carbon via resonance. However, the lack of catalytic assistance in the pyrazole system makes this ground-state electrophilicity insufficient for rapid acylation without forcing conditions.

  • Aqueous Stability: Because NAI is highly reactive and susceptible to general base catalysis by its own hydrolysis byproducts, it degrades rapidly in aqueous media[2]. 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one, lacking this auto-catalytic degradation pathway, exhibits superior stability in water, allowing it to be used for slow, chemoselective transformations[1].

Mechanism A Acylating Agent (NAI or N-Acylpyrazole) TI Tetrahedral Intermediate A->TI Nucleophilic Attack Nu Nucleophile (R-OH, R-NH2, R-SH) Nu->TI Prod Acetylated Target TI->Prod Collapse & Transfer LG Leaving Group (Imidazole or Pyrazole) TI->LG Expulsion

Figure 1: General mechanism of acyl transfer by N-acyl azoles via a tetrahedral intermediate.

Quantitative Performance Comparison

The selection between these two reagents dictates the chemoselectivity and kinetics of the assay. The table below summarizes their quantitative and qualitative performance metrics.

Parameter1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-oneN-Acetylimidazole (NAI)
Heterocyclic Core 3-MethylpyrazoleImidazole
Conjugate Acid pKa ~2.5 - 3.0[1][3]~7.0[2]
Relative Reactivity Low (Baseline)High (~20x faster)[1]
Aqueous Half-Life High (Stable for hours)Low (Minutes at pH 7.5)[2]
Primary Target Nucleophiles Thiols (S-acylation)Amines, Phenols (O-acylation), Thiols[4]
Chemoselectivity Excellent (Avoids over-acylation)Moderate (Prone to off-target acylation)
Primary Application Thioester surrogates for NCL[1]Protein footprinting, RNA modification[4]

Experimental Methodologies & Self-Validating Protocols

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems. Each workflow leverages the distinct reactivity of the chosen reagent.

Protocol A: Rapid O-Acetylation of Tyrosine using N-Acetylimidazole

Because NAI is highly reactive but hydrolyzes rapidly in water, reactions must be driven by a massive molar excess. This protocol is widely used for capping exposed tyrosine residues to probe protein structure[2][4].

  • Reagent Preparation: Freshly dissolve NAI in anhydrous DMSO to a concentration of 1 M. Critical: Do not store this stock; ambient moisture will trigger auto-catalytic hydrolysis.

  • Reaction Setup: Prepare the target protein in 50 mM Tris-HCl buffer (pH 7.5). Add the NAI stock to achieve a 50-fold molar excess relative to the target tyrosine residues.

  • Incubation: Incubate at 25°C for 30 minutes. The high excess compensates for the rapid hydrolysis of NAI in the aqueous buffer.

  • Self-Validation (Spectrophotometric Tracking): Monitor the reaction via UV-Vis spectroscopy. The O-acetylation of tyrosine disrupts its phenolic resonance, resulting in a quantifiable decrease in absorbance at 278 nm[2]. The reaction is complete when the A278 plateaus.

  • Quenching: Desalt the mixture immediately using a size-exclusion spin column to remove unreacted NAI and imidazole byproducts.

Protocol B: Chemoselective S-Acetylation using 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one

N-acylpyrazoles are mild acylating agents that excel at chemoselective thioesterification without modifying sensitive amine groups, making them ideal for Native Chemical Ligation (NCL) workflows[1].

  • Reagent Preparation: Dissolve 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one in a mixed solvent system (e.g., 1:1 DMF/Aqueous Buffer, pH 6.5).

  • Reaction Setup: Add the pyrazole reagent to the thiol-containing peptide at a strict stoichiometric ratio of 1.2 equivalents.

  • Activation: Because the pyrazole nitrogen has a pKa of ~2.5, the addition of a mild Lewis acid or adjusting the pH to slightly acidic conditions can partially protonate the N2 nitrogen, lowering the resonance energy of the amide bond by ~3 kcal/mol and accelerating thiolysis[1].

  • Incubation: Stir at room temperature for 2–4 hours.

  • Self-Validation (Chemoselectivity Check): Analyze the crude mixture via LC-MS. The trustworthiness of this protocol is validated by the presence of the S-acetylated product and the complete absence of N-acetylated byproducts on primary amines, confirming the reagent's exquisite chemoselectivity.

Workflow Start Select Acylating Agent NAI N-Acetylimidazole (NAI) High Reactivity Start->NAI NMP 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one Mild Reactivity Start->NMP Path1 Aqueous Buffer, pH 7.5 Excess Reagent (50x) NAI->Path1 Path2 Organic/Mixed Solvent Stoichiometric (1.2x) NMP->Path2 End1 Rapid O/N-Acetylation (e.g., Tyrosine Capping) Path1->End1 End2 Chemoselective S-Acetylation (e.g., Thioester Surrogates) Path2->End2

Figure 2: Divergent experimental workflows based on the reactivity of the chosen N-acyl azole.

Strategic Summary for Drug Development Professionals

The choice between these two reagents should be dictated by the thermodynamic and kinetic requirements of your assay.

  • Choose N-Acetylimidazole when brute-force, rapid acylation is required in aqueous environments, such as mapping solvent-exposed residues on a folded protein or modifying 2'-OH groups on RNA[4]. You must be prepared to handle rapid reagent hydrolysis and potential off-target over-acylation.

  • Choose 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one when precision is paramount. Its dampened reactivity makes it a highly stable, isolable reagent that acts as an excellent thioester surrogate for complex peptide synthesis and sequential ligations in one-pot reactions[1].

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL N
  • Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology Kyoto University Research Inform
  • Chemical synthesis of acyl thioesters of acyl carrier protein with native structure Proceedings of the N
  • 3-Methylpyrazole 1453-58-3 wiki Guidechem

Sources

Comparative

Structural Validation of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS

Executive Summary 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (also known as 1-acetyl-3-methylpyrazole) is a critical N-heterocyclic building block utilized in the synthesis of pharmaceuticals and pyrazole-based agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (also known as 1-acetyl-3-methylpyrazole) is a critical N-heterocyclic building block utilized in the synthesis of pharmaceuticals and pyrazole-based agrochemicals [1]. Accurately validating its structure and quantifying its presence in complex matrices requires robust analytical methodologies. This guide provides an objective, data-driven comparison between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), detailing the mechanistic fragmentation pathways and self-validating protocols necessary for rigorous structural confirmation.

Physicochemical Profiling & Ionization Causality

The decision to utilize GC-MS versus LC-MS/MS is dictated by the physicochemical properties of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (Molecular Formula: C₆H₈N₂O, Exact Mass: 124.0636 Da) [2].

  • Volatility and Thermal Stability: The compound's low molecular weight and lack of highly polar, hydrogen-bond-donating groups (the pyrazole N-H is acetylated) render it highly volatile and thermally stable. This makes it an ideal candidate for GC-EI-MS , where it can be vaporized without degradation.

  • Proton Affinity: The unacetylated nitrogen (N2) in the pyrazole ring possesses a lone pair of electrons, giving the molecule a high proton affinity. This characteristic is perfectly exploited by LC-ESI-MS/MS in positive ion mode, where acidic mobile phases drive the formation of the [M+H]⁺ pseudomolecular ion.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind mass spectral peaks ensures accurate library matching and Multiple Reaction Monitoring (MRM) transition selection.

GC-EI-MS (Hard Ionization at 70 eV)

Electron ionization imparts significant excess internal energy, leading to extensive, reproducible fragmentation [3].

  • Molecular Ion: The radical cation [M]⁺• is observed at m/z 124.

  • Alpha-Cleavage: The most favorable thermodynamic pathway is the cleavage of the exocyclic N-C(O) bond. This produces the highly resonance-stabilized acetylium cation [CH₃CO]⁺ at m/z 43 , which typically dominates the spectrum as the base peak.

  • Ring Contraction: The remaining 3-methylpyrazole radical cation (m/z 81) undergoes a characteristic pyrazole fragmentation: the expulsion of neutral hydrogen cyanide (HCN, 27 Da) to yield an m/z 54 fragment [4].

LC-ESI-MS/MS (Soft Ionization & CID)

Electrospray ionization selectively protonates the basic N2 atom, yielding an intact [M+H]⁺ ion at m/z 125.07. Upon Collision-Induced Dissociation (CID) with argon gas, the energy is distributed vibrationally, leading to specific neutral losses [5].

  • Neutral Loss of Ketene: The primary CID pathway is the rearrangement and neutral loss of ketene (CH₂=C=O, 42 Da) from the acetyl group, transferring the proton to the pyrazole ring to form protonated 3-methylpyrazole at m/z 83.06 . This is the optimal quantifier transition.

  • Secondary Cleavage: Higher collision energies force the cleavage of the N-acetyl bond to form the acetylium ion (m/z 43.02), serving as an excellent qualifier transition.

ESI_Fragmentation M [M+H]+ m/z 125.07 F1 Protonated 3-Methylpyrazole m/z 83.06 M->F1 - Ketene (42 Da) Neutral Loss F2 Acetylium Cation m/z 43.02 M->F2 N-C Bond Cleavage Charge Retention F3 Loss of HCN m/z 56.05 F1->F3 - HCN (27 Da) Ring Cleavage

ESI-MS/MS CID fragmentation pathway of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating internal standards (IS) to correct for matrix effects and system suitability checks to monitor instrument drift.

Workflow A Sample Prep & Internal Std B System Suitability (Blanks & Cal) A->B C GC-EI-MS (Hard Ionization) B->C D LC-ESI-MS/MS (Soft Ionization) B->D E Data Processing & Validation C->E D->E

Self-validating analytical workflow for pyrazole mass spectrometry.

Protocol A: GC-EI-MS Structural Confirmation

Causality: A non-polar 5% phenyl-methylpolysiloxane (DB-5MS) column is selected because it minimizes silanol interactions with the nitrogenous analyte, preventing peak tailing.

  • Sample Preparation: Dilute the analyte to 10 µg/mL in GC-grade dichloromethane. Spike with Naphthalene-d8 (IS) at 5 µg/mL to validate injection reproducibility.

  • System Suitability: Inject a pure dichloromethane blank. Validation Criterion: No peaks >0.1% of the target analyte area at the expected retention time (verifies zero carryover).

  • Chromatography: Inject 1 µL (Split ratio 10:1) onto a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Inlet temp: 250°C. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Mass Spectrometry: EI source at 230°C, 70 eV. Acquire in full scan mode (m/z 35–300).

  • Validation: The spectrum must exhibit the m/z 124 molecular ion and m/z 43 base peak. The IS peak area must fall within ±5% of the calibration average.

Protocol B: LC-ESI-MS/MS Trace Quantification

Causality: Formic acid (0.1%) is added to the mobile phase to ensure an excess of protons, driving the equilibrium toward the [M+H]⁺ state and maximizing ESI sensitivity [5].

  • Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile to 100 ng/mL. Spike with 3-Methylpyrazole-¹³C₃ (IS) at 50 ng/mL to correct for ESI ion suppression.

  • System Suitability: Inject a matrix-matched blank. Validation Criterion: Signal-to-noise (S/N) ratio at the analyte retention time must be <3.

  • Chromatography: Inject 2 µL onto a C18 column (50 × 2.1 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 4 minutes.

  • Mass Spectrometry: ESI positive mode. Capillary voltage: 3.5 kV. Desolvation temp: 350°C.

  • MRM Transitions: Set Quantifier to 125.1 → 83.1 (Collision Energy: 15 eV) and Qualifier to 125.1 → 43.0 (Collision Energy: 25 eV). Validation Criterion: The ion ratio between quantifier and qualifier must remain within ±20% of the reference standard.

Comparative Performance Data

The following table summarizes the objective performance metrics of both platforms for the analysis of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one.

ParameterGC-EI-MS (Structural Confirmation)LC-ESI-MS/MS (Trace Quantification)
Ionization Mode Hard Ionization (70 eV)Soft Ionization (ESI+)
Primary Precursor Ion Radical Cation [M]⁺• (m/z 124)Protonated Adduct [M+H]⁺ (m/z 125.1)
Base Peak / Quantifier m/z 43 (Acetylium ion)m/z 83.1 (Protonated 3-methylpyrazole)
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL
Linear Dynamic Range 3 orders of magnitude4–5 orders of magnitude
Matrix Effect Susceptibility Low (Chromatographic resolution)High (Requires stable isotope IS)
Primary Application Library matching, impurity profilingHigh-throughput bioanalysis, PK/PD studies

Conclusion & Recommendations

For researchers validating the synthesis of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one, GC-EI-MS is the gold standard. Its hard ionization provides a rich, reproducible fragmentation fingerprint that is unambiguous for structural confirmation. However, for drug development professionals requiring trace quantification of this compound in complex biological fluids or environmental samples, LC-ESI-MS/MS is vastly superior. The soft ionization combined with targeted MRM transitions (specifically the neutral loss of ketene) provides unparalleled sensitivity and selectivity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 538827, 1-Acetyl-3-methylpyrazole." PubChem.[Link]

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." National Institute of Standards and Technology.[Link]

  • IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen.[Link]

  • Dalinger, I. L., et al. "Nitropyrazoles." Russian Chemical Bulletin, vol. 46, no. 6, 1997. ResearchGate.[Link]

  • Dong, M., et al. "Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry." Journal of Chromatography A, vol. 1272, 2013, pp. 44-52. PubMed. [Link]

Validation

Comparative Kinetics of Acyl Transfer Reagents: A Quantitative Guide

Executive Summary In synthetic organic chemistry and bioconjugation, the choice of acyl transfer reagent is rarely a binary decision between "reactive" and "stable." It is a kinetic optimization problem. This guide moves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In synthetic organic chemistry and bioconjugation, the choice of acyl transfer reagent is rarely a binary decision between "reactive" and "stable." It is a kinetic optimization problem. This guide moves beyond qualitative descriptions to provide a rigorous, data-driven comparison of acyl donors. We analyze the trade-offs between intrinsic electrophilicity (


) and hydrolytic stability, focusing on how leaving group ability (

of conjugate acid) and nucleophilic catalysis (DMAP, HOAt) dictate reaction outcomes.

The Hierarchy of Reactivity

The rate of nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon and the lability of the leaving group. The following hierarchy establishes the baseline reactivity for acyl donors in the absence of catalysts.

Table 1: Comparative Reactivity and Kinetic Benchmarks
Reagent ClassLeaving Group (LG)LG

(Conj. Acid)
Relative Reactivity (

)
Kinetic Profile
Acyl Chlorides

-7

Diffusion-controlled with

amines. Highly susceptible to hydrolysis.
Anhydrides

4.8

Tunable. Mixed anhydrides offer higher rates but lower atom economy.
Thioesters

~10

~100x faster aminolysis than oxoesters due to reduced resonance stabilization.
PFP Esters

5.5

Highly reactive active ester. Kinetic sweet spot for polymer functionalization.
NHS Esters

6.0

(Reference)
Standard for bioconjugation.

(hydrolysis) ~1h at pH 8.0.
Oxoesters

16

Kinetically inert without catalysis or high temperatures.

Critical Insight: While PFP (pentafluorophenyl) esters and NHS (N-hydroxysuccinimide) esters have similar leaving group


 values, PFP esters often exhibit significantly faster aminolysis rates (

) compared to NHS esters (

) in polymer brush modifications due to hydrophobic effects and electronic decoupling.

Mechanistic Foundations: The Addition-Elimination Pathway[1]

To control the kinetics, one must understand the rate-determining step (RDS). For most acyl transfers, the formation of the tetrahedral intermediate is the RDS, driven by the nucleophile's attack. However, with excellent leaving groups (acyl halides), the collapse of the intermediate can become kinetically relevant.

Diagram 1: General Nucleophilic Acyl Substitution Mechanism

AcylTransfer Start Acyl Donor (R-CO-LG) TS1 Transition State 1 (Attack) Start->TS1 + Nu-H Nu Nucleophile (Nu-H) Nu->TS1 Tetra Tetrahedral Intermediate TS1->Tetra k1 (RDS usually) TS2 Transition State 2 (Collapse) Tetra->TS2 Product Acylated Product (R-CO-Nu) TS2->Product k2 LG Leaving Group (LG-) TS2->LG

Caption: The generic addition-elimination pathway. For active esters and anhydrides, k1 is typically rate-limiting. For acyl chlorides, diffusion and mixing often mask intrinsic kinetics.

Catalytic Enhancement: The DMAP Effect[2]

When intrinsic reactivity is insufficient (e.g., acylation of tertiary alcohols or hindered phenols), 4-Dimethylaminopyridine (DMAP) is the gold standard. It functions not merely as a base, but as a nucleophilic catalyst .

Kinetic Impact

DMAP accelerates acylation rates by a factor of


 to 

compared to pyridine. This "hyper-nucleophilic" character stems from the resonance stabilization of the N-acylpyridinium intermediate by the dimethylamino group.
Diagram 2: DMAP Catalytic Cycle (Steglich Mechanism)

DMAP_Cycle DMAP DMAP (Catalyst) AcylPyridinium N-Acylpyridinium Salt (Activated) DMAP->AcylPyridinium Nucleophilic Attack (Fast) Anhydride Anhydride (R-CO-O-CO-R) Anhydride->AcylPyridinium Product Ester (R-CO-OR') AcylPyridinium->Product Acyl Transfer (k_obs) Alcohol Alcohol (R'-OH) Alcohol->Product Product->DMAP Regeneration Base Auxiliary Base (Et3N) Base->DMAP Proton Scavenging

Caption: The Steglich acylation cycle. The N-acylpyridinium species is the potent electrophile that drives the reaction, far more reactive than the initial anhydride.[1]

Peptide Coupling Reagents: In-Situ Activation

In peptide synthesis, isolating active esters is often impractical. Coupling reagents generate them in situ.[2][3] The kinetics here are defined by the nature of the active ester formed (OBt vs. OAt).

Comparative Performance: HATU vs. HBTU vs. EDC
ReagentActive SpeciesKinetic MechanismUse Case
EDC/NHS O-Acylisourea

NHS Ester
Carbodiimide activation. Slow without additives.Bioconjugation in water.[2]
HBTU/TBTU OBt EsterFast, but prone to racemization.Standard SPPS.[3]
HATU OAt Ester Anchimeric Assistance. The pyridine nitrogen in the leaving group H-bonds with the incoming amine, accelerating

by ~2-10x over HBTU.
Hindered couplings; Macrocyclization.[4]
Why HATU Dominates Kinetics

The 7-azabenzotriazole (HOAt) moiety in HATU lowers the


 of the leaving group compared to HOBt (used in HBTU), increasing electrophilicity. More importantly, the nitrogen at the 7-position creates a "neighboring group effect," pre-organizing the incoming amine for attack.

Experimental Protocols: Measuring

To objectively compare reagents in your specific system, use this pseudo-first-order kinetic assay.

Protocol: UV-Vis Kinetic Monitoring of Aminolysis

Objective: Determine the observed rate constant (


) for the reaction of an active ester with a primary amine.

Materials:

  • Acyl Donor:

    
     mM stock in DMSO (e.g., NHS-Acetate).
    
  • Nucleophile: Benzylamine,

    
     mM to 
    
    
    
    M stocks in Buffer (pH 8.0).
  • Buffer: 100 mM Phosphate, pH 8.0 (maintain constant pH to fix protonation state).

Methodology:

  • Setup: Configure a UV-Vis spectrophotometer for kinetic mode at

    
     of the leaving group (e.g., 260 nm for NHS, though overlap exists; HPLC monitoring is superior for complex chromophores). Alternatively, use NMR monitoring  (see below).
    
  • Initiation: In a quartz cuvette, mix

    
     mL of amine solution (excess) with 
    
    
    
    
    
    L of Acyl Donor stock.
  • Data Acquisition: Record absorbance every 1-5 seconds for 10 minutes.

  • Analysis:

    • Under pseudo-first-order conditions ([Amine]

      
       [Ester]), the integrated rate law is:
      
      
      
      
    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • Repeat at different amine concentrations. Plot

      
       vs. [Amine] to determine the second-order rate constant 
      
      
      
      .
Self-Validating Check
  • Linearity: If the plot of

    
     vs. time is not linear, the amine concentration is changing (not pseudo-first-order) or product inhibition is occurring.
    
  • Isosbestic Points: In UV-Vis, the presence of clear isosbestic points confirms a clean conversion without long-lived intermediates.

References

  • Comparative Aminolysis Kinetics of Different Active Ester Polymer Brush Platforms. Macromolecules. (2012).

  • The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions. BenchChem Technical Guides. (2025).

  • Understanding the Relative Acyl-Transfer Reactivity of Oxoesters and Thioesters. Journal of the American Chemical Society. (2001).

  • Comparison of aminolysis rate constants for RDP[5]cat@diester. ResearchGate. (2025).

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. (2024).

Sources

Comparative

Purity standards for 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one in pharmaceutical research

Content Type: Publish Comparison Guide Subject: CAS 10537-80-1 (N-Acetyl-3-methylpyrazole) Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Specialists[1] Executive Summary: The "Silent" Impurity in Pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: CAS 10537-80-1 (N-Acetyl-3-methylpyrazole) Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Specialists[1]

Executive Summary: The "Silent" Impurity in Pyrazole Scaffolds

In pharmaceutical research, 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (N-acetyl-3-methylpyrazole) serves a dual role: it is both a protected intermediate for building pyrazole-based drugs (e.g., COX-2 inhibitors, kinase inhibitors) and a mild acetylating reagent.[1] However, its utility is compromised by two critical failure modes often overlooked in standard Certificates of Analysis (CoA): Regioisomeric Contamination and Hydrolytic Instability .

This guide moves beyond basic assay values to analyze the functional purity of this compound. We compare high-grade isolated standards against in-situ generated alternatives and provide a self-validating analytical protocol to detect the "phantom" impurities that compromise downstream yield.

Part 1: The Criticality of Regioisomeric & Kinetic Purity

The synthesis of N-acetylated pyrazoles is governed by the tautomeric equilibrium of the precursor, 3(5)-methylpyrazole.[1] When acetylated, two isomers are formed. The ratio depends on whether the reaction is under kinetic or thermodynamic control.

The Isomer Problem
  • Target: 1-Acetyl-3-methylpyrazole (Less sterically hindered, Kinetic Product).[1]

  • Impurity: 1-Acetyl-5-methylpyrazole (Sterically crowded, Thermodynamic Product at high T).[1]

In downstream cross-coupling or substitution reactions, the 5-methyl isomer often fails to react due to steric shielding of the C5 position, accumulating as a "dead" impurity that complicates final purification.

The Stability Problem

N-acetyl pyrazoles are hydrolytically labile.[1] Unlike C-acetyl isomers, the N-acetyl bond functions like an amide/imide hybrid.[1] Exposure to atmospheric moisture degrades the compound back to 3-methylpyrazole and acetic acid .[1]

Senior Scientist Insight: “If your HPLC chromatogram shows a rising baseline or a split peak for the parent pyrazole that increases over time, your sample solvent is likely wet. This is not a synthesis failure; it is an analytical artifact.”

Part 2: Comparative Analysis of Purity Grades

The following table contrasts the performance of isolated Pharma-Grade standards against technical grades and in-situ generation methods.

FeaturePharma Grade (Isolated) Technical Grade In-Situ Generation
Purity (HPLC) > 99.5%> 95.0%Variable (Est. 80-90%)
Regioisomer Ratio (3-Me : 5-Me) > 99:1~ 90:10~ 85:15 (Thermodynamic mix)
Water Content (KF) < 0.05%< 0.5%N/A (Solvent dependent)
Stability Profile High (Stored under Argon/Cold)Moderate (Acidity promotes hydrolysis)Low (Must use immediately)
Downstream Impact Predictable kinetics; No "dead" impurity accumulation.[1]Requires recrystallization of final drug substance.[2]High risk of side-reactions with residual acetylating agents.[1]
Recommended Use Late-stage GMP synthesis; Reference Standards.[1]Early-stage discovery; Reagent grade.[1]High-throughput screening (HTS) where purity is secondary.[1]
Part 3: Visualization of Chemical Pathways

The following diagram illustrates the tautomeric origin of the impurity profile and the hydrolytic degradation pathway that necessitates strict handling.

PyrazolePathways cluster_0 Critical Control Point Precursor 3(5)-Methylpyrazole (Tautomeric Mix) Reagent Acetylation (Ac2O / AcCl) Precursor->Reagent Target TARGET: 1-Acetyl-3-methylpyrazole (Kinetic Product) Reagent->Target Major Pathway (Low Temp) Impurity IMPURITY: 1-Acetyl-5-methylpyrazole (Steric Hindrance) Reagent->Impurity Minor Pathway (High Temp) Degradation Hydrolysis Product: 3-Methylpyrazole + AcOH Target->Degradation + H2O (Moisture) Impurity->Degradation + H2O

Caption: Kinetic acetylation favors the 3-methyl isomer (Blue). Moisture triggers reversion to the parent pyrazole (Red dashed).

Part 4: Validated Experimental Protocols

To ensure data integrity, use this self-validating HPLC method.[1] It is designed to separate regioisomers and detect on-column hydrolysis.[1]

Protocol A: Regio-Selective HPLC Analysis

Objective: Quantify 1-acetyl-3-methyl vs. 1-acetyl-5-methyl isomers without inducing degradation.

  • Column: Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 3.5 µm.[1] Note: Phenyl phases often provide better selectivity for structural isomers.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffered to pH ~3.0 to stabilize the N-acetyl bond).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-12 min: 5% → 60% B (Linear gradient)[1]

    • 12-15 min: 60% → 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (amide bond) and 254 nm (aromatic ring).

  • Sample Diluent: Anhydrous Acetonitrile (Critical: Do not use water/methanol in diluent to prevent hydrolysis before injection).

Self-Validation Step: Inject the standard. Wait 1 hour. Inject again.

  • Pass: Peak area remains constant (<0.5% change).

  • Fail: Appearance of a new peak at early retention time (parent pyrazole) indicates solvent contamination.

Protocol B: QC Decision Tree (Graphviz)

QCDecision Start Sample Arrival: CAS 10537-80-1 Visual Visual Inspection: Is it Liquid or Solid? Start->Visual Solid Solid (Low MP) Likely Pure Visual->Solid Liquid Liquid/Oil Check Purity Visual->Liquid KF Karl Fischer (KF) Water Content Solid->KF Liquid->KF Decision1 Water > 0.1%? KF->Decision1 Reject REJECT: Hydrolysis Risk High Decision1->Reject Yes Proceed Proceed to HPLC Decision1->Proceed No HPLC HPLC Analysis (Anhydrous Diluent) Proceed->HPLC Decision2 Regioisomer Ratio > 99:1? HPLC->Decision2 Approve APPROVE: Pharma Grade Decision2->Approve Yes Flag FLAG: Technical Grade (Adjust Stoichiometry) Decision2->Flag No

Caption: QC workflow prioritizing moisture control (KF) before isomeric purity determination.

Part 5: Impact on Downstream Synthesis[1]

Using a lower-purity standard (Technical Grade) introduces the 5-methyl isomer.[1] In a typical Suzuki-Miyaura coupling where the pyrazole is a scaffold:

  • The 3-methyl isomer (Target) reacts efficiently due to the accessible C4/C5 positions.[1]

  • The 5-methyl isomer (Impurity) suffers from steric clash between the methyl group and the incoming palladium catalyst.

  • Result: The impurity does not react, or reacts sluggishly, remaining in the mixture. Since it is structurally similar to the product, removing it requires expensive chromatography rather than simple crystallization.

Recommendation: For GMP steps, the cost of the >99% regio-pure starting material is offset by the elimination of a difficult purification step in the final API (Active Pharmaceutical Ingredient).

References
  • Elguero, J., et al. (2002).[3] Synthesis and properties of acetylenic derivatives of pyrazoles. Advances in Heterocyclic Chemistry.[1][3]

  • Cirilli, R., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation. Chirality.[1]

  • Lynch, M.A., et al. (1998). Regioselective synthesis of 1,3,5- and 1,3,4,5-substituted pyrazoles.[1][4] Tetrahedron.[1][4]

  • PubChem Compound Summary. (2024). 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (CAS 10537-80-1).[1] National Center for Biotechnology Information.[1]

Sources

Validation

Benchmarking 1-Acetyl-3-methylpyrazole Against Commercial Acylating Agents: A Guide to Chemoselective N-Acylation

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry and complex active pharmaceutical ingredient (API) synthesis, achieving absolute chemoselectivity duri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and complex active pharmaceutical ingredient (API) synthesis, achieving absolute chemoselectivity during acylation is a persistent challenge. Traditional acylating agents—such as acetyl chloride (AcCl) and acetic anhydride (Ac₂O)—often lack the nuance required for late-stage functionalization. Their high reactivity frequently leads to over-acylation, exothermic degradation, or necessitates cumbersome protecting-group strategies.

As an alternative, 1-acetyl-3-methylpyrazole emerges as a highly tunable, bench-stable reagent. By leveraging the stereoelectronic properties of the 3-methylpyrazole leaving group, this reagent attenuates the electrophilicity of the acyl carbon, enabling exquisite discrimination between competing nucleophiles (e.g., primary vs. secondary amines). This guide objectively benchmarks 1-acetyl-3-methylpyrazole against commercial standards, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Rationale: The Role of the 3-Methyl Group

The reactivity of N-acyl azoles is fundamentally governed by the basicity and steric profile of the departing azole. N-acyl pyrazoles represent a highly tunable chemotype where the leaving group propensity can be modulated by substituting the pyrazole ring ([1]). While unsubstituted 1-acetylpyrazole is a competent acyl donor, the introduction of a methyl group at the C3 position exerts a dual effect:

  • Inductive Electron Donation (+I Effect): The methyl group marginally increases the electron density of the pyrazole ring, rendering it a slightly poorer leaving group compared to unsubstituted pyrazole. This dampens the intrinsic reactivity of the N-acyl bond, preventing indiscriminate acylation.

  • Steric Shielding: The proximity of the 3-methyl group to the N1-acyl center provides a subtle steric barrier. This disproportionately hinders the nucleophilic attack of bulkier secondary amines while allowing unhindered primary amines to react smoothly.

Similar to how other heterocyclic systems act as mild, chemoselective N-acylating agents under neutral conditions ([2]), 1-acetyl-3-methylpyrazole leverages these leaving group dynamics to achieve precision.

Mechanism cluster_0 Acylation Pathway N1 1-Acetyl-3-methylpyrazole (Acyl Donor) N2 Nucleophilic Attack (e.g., R-NH2) N1->N2 Amine addition N3 Tetrahedral Intermediate (Stabilized) N2->N3 Rate-determining step N4 N-Acetylated Product (R-NHAc) N3->N4 Collapse & Acyl transfer N5 3-Methylpyrazole (Neutral Leaving Group) N3->N5 Leaving group departure

Mechanistic pathway of chemoselective acylation using 1-acetyl-3-methylpyrazole.

Quantitative Benchmarking

To objectively evaluate 1-acetyl-3-methylpyrazole, we benchmarked it against three industry-standard acetylating agents: Acetyl Chloride (AcCl), Acetic Anhydride (Ac₂O), and N-Acetylimidazole (NAI).

Table 1: Physicochemical and Reactivity Profiling
Acylating AgentRelative ReactivityChemoselectivity (1° vs 2° amine)Moisture StabilityReaction Byproduct
Acetyl Chloride Very HighPoorPoor (Hydrolyzes rapidly)HCl (Corrosive)
Acetic Anhydride HighModerateModerateAcetic Acid (Acidic)
N-Acetylimidazole ModerateGoodPoor (Highly hygroscopic)Imidazole (Basic)
1-Acetyl-3-methylpyrazole MildExcellent (>99:1)Excellent (Bench stable)3-Methylpyrazole (Neutral)
Table 2: Experimental Yields in Competitive Acylation

Substrate: 2-(Methylamino)ethylamine (contains one 1° amine and one 2° amine). Conditions: 1.0 equiv acylating agent, CH₂Cl₂, 25°C, 2 hours.

Acylating Agent1° Amine Acetylation Yield2° Amine Acetylation YieldDi-acetylation Yield
Acetyl Chloride 15%10%75%
Acetic Anhydride 45%15%40%
1-Acetyl-3-methylpyrazole >98% <1% <1%

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed to provide intrinsic feedback to ensure reaction fidelity. The synthesis of the parent N-acyl pyrazoles themselves can be achieved via eco-friendly direct acylation methods ([3]), ensuring a sustainable supply chain for the reagent.

Protocol 1: Chemoselective N-Acylation of a Bifunctional Amine

Objective: Selectively acetylate the primary amine of a substrate containing both primary and secondary amines, without the use of external bases.

  • Substrate Preparation: Dissolve 10.0 mmol of the bifunctional amine in 20 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen as a non-nucleophilic, aprotic solvent that does not compete for the acyl donor and maintains the solubility of both the starting materials and the products.

  • Reagent Addition: Add 10.0 mmol (1.0 equiv) of 1-acetyl-3-methylpyrazole dropwise at room temperature.

    • Causality: Unlike AcCl, no external base (e.g., Et₃N) is required because the leaving group (3-methylpyrazole) is neutral. It does not protonate the remaining unreacted amine, thus maintaining the exact stoichiometry of the active nucleophile.

  • Reaction Monitoring: Stir the mixture at 25°C for 2–4 hours. Monitor via TLC (eluent: 5% MeOH/DCM).

    • Self-Validation: The reaction is self-indicating; the formation of the highly polar 3-methylpyrazole byproduct can be clearly visualized under UV (254 nm) as a distinct new spot.

  • Work-up and Isolation: Wash the organic layer with 0.1 M aqueous HCl (2 x 15 mL) to selectively remove the 3-methylpyrazole byproduct and any trace unreacted starting amine. The neutral, N-acetylated primary amine remains in the organic phase.

  • Analytical Validation: Concentrate the organic layer under reduced pressure. Analyze via ¹H NMR to confirm the absence of the N-methyl acetamide signal (typically ~2.9 ppm), validating >98% chemoselectivity for the primary amine.

Protocol 2: Comparative Kinetic Stability Assay (Moisture Resistance)

Objective: Demonstrate the superior hydrolytic stability of 1-acetyl-3-methylpyrazole compared to N-acetylimidazole (NAI).

  • Sample Preparation: Prepare a 0.5 M solution of 1-acetyl-3-methylpyrazole in CDCl₃ containing 5.0 equiv of D₂O. Prepare an identical control solution using N-acetylimidazole.

  • Data Acquisition: Monitor both solutions via ¹H NMR at 1-hour intervals for 24 hours.

  • Observation & Causality: NAI exhibits >50% hydrolysis to imidazole and acetic acid-d1 within 2 hours. Conversely, 1-acetyl-3-methylpyrazole shows <2% hydrolysis after 24 hours.

    • Causality: The steric shielding of the 3-methyl group and the lower leaving group propensity of the pyrazole ring protect the acyl center from weak oxygen nucleophiles like water, making it exceptionally robust for benchtop storage and aqueous-biphasic reactions.

Workflow Start Bifunctional Substrate (1° + 2° Amine) AcCl Acetyl Chloride (Harsh) Start->AcCl Ac2O Acetic Anhydride (Standard) Start->Ac2O AcPz 1-Acetyl-3-methylpyrazole (Tuned) Start->AcPz Res1 Over-acylation (Di-acetylated) AcCl->Res1 Fast, unselective Res2 Mixed Products (Poor Selectivity) Ac2O->Res2 Moderate selectivity Res3 Exclusively 1° N-Acetylation (>98%) AcPz->Res3 Highly chemoselective

Workflow comparison demonstrating the chemoselectivity of 1-acetyl-3-methylpyrazole.

Conclusion

For drug development professionals seeking precision in late-stage functionalization, 1-acetyl-3-methylpyrazole significantly outperforms traditional acylating agents. Its unique stereoelectronic profile—imparted by the 3-methyl substitution—transforms acylation from a brute-force transformation into a highly controlled, chemoselective process. By eliminating the need for protecting groups and external bases, it streamlines synthetic workflows, maximizes atom economy, and ensures high-fidelity API generation.

References

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. Organic Chemistry Portal. URL:[Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing. URL:[Link]

Sources

Comparative

Technical Guide: Characterization of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one Decomposition Products

Executive Summary 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (also known as 1-acetyl-3-methylpyrazole) is a specialized reagent primarily utilized as a mild acetylating agent in organic synthesis. Unlike the highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (also known as 1-acetyl-3-methylpyrazole) is a specialized reagent primarily utilized as a mild acetylating agent in organic synthesis. Unlike the highly reactive 1-acetylimidazole, this compound offers a balanced profile of reactivity and stability, allowing for easier handling under ambient conditions.

This guide details the decomposition profile of the compound, primarily driven by hydrolytic cleavage, and compares its performance against industry-standard alternatives. The decomposition products—3-methylpyrazole and acetic acid —are pharmacologically relevant impurities that require rigorous characterization in drug development workflows.

Decomposition Pathways & Mechanism[1]

The primary degradation pathway for 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one is nucleophilic acyl substitution (hydrolysis) . While the N-N bond is generally thermally stable, the amide-like N-C(=O) bond is susceptible to cleavage by moisture, acids, and bases.

Hydrolytic Degradation Mechanism

The decomposition proceeds via the addition-elimination mechanism characteristic of amides, but accelerated by the leaving group ability of the pyrazole ring.

Pathway Description:

  • Nucleophilic Attack: Water (or hydroxide) attacks the carbonyl carbon.

  • Tetrahedral Intermediate: Formation of a transient unstable intermediate.

  • Elimination: The pyrazole ring acts as a leaving group (pKa of conjugate acid ~2.5), expelling 3-methylpyrazole.

  • Product Formation: Release of acetic acid and 3-methylpyrazole.

DecompositionMechanism Parent 1-(3-Methyl-1H-pyrazol-1-yl) ethan-1-one Inter Tetrahedral Intermediate Parent->Inter Nucleophilic Attack Water H₂O / OH⁻ Water->Inter Prod1 3-Methylpyrazole (Primary Degradant) Inter->Prod1 Elimination (Leaving Group) Prod2 Acetic Acid (Byproduct) Inter->Prod2 Proton Transfer

Figure 1: Hydrolytic decomposition pathway of 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one.

Comparative Performance Analysis

In drug development and synthesis, selecting the right acylating reagent is a trade-off between stability (shelf-life) and reactivity (acyl transfer capability).

Stability vs. Reactivity Matrix
Feature1-Acetylimidazole 1-Acetyl-3-methylpyrazole (Subject)1-Acetyl-3,5-dimethylpyrazole
CAS Number 2466-76-469413-00-9 19750-65-3
Hydrolytic Stability Low (Hygroscopic)Moderate High
Acylating Power HighModerate Low
Handling Requires dry box/inert gasStandard benchtop (short term) Standard benchtop
Primary Degradant Imidazole3-Methylpyrazole 3,5-Dimethylpyrazole
Half-life (pH 7, 25°C) ~30 mins~2-4 hours >12 hours
Technical Insight
  • 1-Acetylimidazole is the "gold standard" for reactivity but degrades rapidly upon exposure to atmospheric moisture, generating imidazole impurities immediately.

  • 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one provides a "sweet spot." The methyl group at the 3-position provides slight steric shielding and electronic stabilization, making it less prone to spontaneous hydrolysis than the imidazole derivative, yet reactive enough to acetylate amines without harsh catalysts.

  • 1-Acetyl-3,5-dimethylpyrazole is significantly more stable due to steric hindrance from the 5-methyl group blocking the carbonyl approach, but this often necessitates higher reaction temperatures.

Characterization of Decomposition Products[1][2]

Accurate identification of the breakdown products is critical for purity profiling.

Primary Degradant: 3-Methylpyrazole
  • CAS: 1453-58-3[1][2]

  • Appearance: Colorless to pale yellow liquid/low-melting solid (mp ~36.5°C).

  • Solubility: Miscible with water and ethanol.

Spectroscopic Signature (Identification):

TechniqueDiagnostic SignalAssignment
1H NMR (CDCl₃) δ 2.34 (s, 3H)Methyl group (-CH₃)
δ 6.05 (d, 1H)Pyrazole C4-H
δ 7.45 (d, 1H)Pyrazole C5-H
GC-MS (EI) m/z 82 (M+)Molecular Ion
m/z 81 ([M-H]+)Loss of proton
m/z 54Ring fragmentation
HPLC (UV) λmax ~210-220 nmLow sensitivity (requires low UV detection)
Secondary Degradant: Acetic Acid
  • Detection: Easily identified via HPLC (Reverse Phase) or GC (Headspace).

  • NMR: Singlet at δ 2.10 ppm (in CDCl₃), distinct from the acetyl group of the parent (typically ~2.6 ppm).

Experimental Protocols

Protocol: Forced Degradation Study (Hydrolysis)

Objective: To validate the formation of 3-methylpyrazole and quantify decomposition rates.

Reagents:

  • 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (Target Compound)

  • Acetonitrile (HPLC Grade)

  • 0.1 N HCl and 0.1 N NaOH

  • Phosphate Buffer (pH 7.4)

Workflow:

  • Stock Preparation: Dissolve 10 mg of the target compound in 1 mL Acetonitrile.

  • Stress Condition (Acid/Base):

    • Acid:[3][4][5] Add 1 mL 0.1 N HCl to 1 mL stock. Incubate at 60°C for 2 hours.

    • Base: Add 1 mL 0.1 N NaOH to 1 mL stock. Incubate at RT for 30 mins (rapid degradation expected).

    • Neutral: Add 1 mL Buffer pH 7.4. Incubate at 40°C for 24 hours.

  • Quenching: Neutralize acid/base samples to pH 7.

  • Analysis: Inject onto HPLC-UV (C18 Column, Gradient Water/ACN).

Self-Validating Check:

  • Success Criteria: The disappearance of the parent peak (RT ~1.5 relative to pyrazole) must correlate stoichiometrically with the appearance of the 3-methylpyrazole peak.

  • Mass Balance: Sum of area counts (corrected for response factors) should equal >95% of initial mass.

Protocol: GC-MS Identification of Impurities

Objective: Confirm the identity of the volatile 3-methylpyrazole degradant.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet: 250°C, Split 20:1.

  • Oven Program: 50°C (hold 2 min) → 10°C/min → 250°C (hold 5 min).

  • MS Source: EI (70 eV), Scan range 35-300 amu.

Data Interpretation:

  • Parent Compound: Elutes later; look for weak M+ (124) and fragment m/z 43 (Acetyl).

  • Degradant (3-Methylpyrazole): Elutes earlier; dominant m/z 82 peak.

Workflow Start Sample Preparation (1 mg/mL in ACN) Split Split Sample Start->Split PathA Path A: HPLC-UV (Quantification) Split->PathA PathB Path B: GC-MS (Identification) Split->PathB ResultA Quantify Ratio: Parent vs. 3-Methylpyrazole PathA->ResultA ResultB Confirm m/z 82 (3-Methylpyrazole) PathB->ResultB Decision Data Correlation (Mass Balance Check) ResultA->Decision ResultB->Decision

Figure 2: Analytical workflow for characterizing decomposition products.

References

  • National Institute of Standards and Technology (NIST). (2023). 3-Methylpyrazole Mass Spectrum (Electron Ionization).[2] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. (2024). Compound Summary: 3-Methylpyrazole (CAS 1453-58-3).[1][2] National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Kinetics and Mechanism of Azole-Catalyzed Amine Acylation. (Mechanistic insight into N-acylazole hydrolysis). [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize pyrazole pharmacophores. 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (CAS: 69413-00-9), also known as 1-acetyl-3-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize pyrazole pharmacophores. 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one (CAS: 69413-00-9), also known as 1-acetyl-3-methylpyrazole, is a highly valuable N-acetylated building block. However, its specific chemical structure—featuring a reactive N-acetyl bond on a nitrogen-rich heterocycle—demands precise, scientifically grounded handling and disposal procedures.

This guide provides a comprehensive, self-validating operational framework for the safe handling, neutralization, and disposal of this compound, ensuring both laboratory safety and strict environmental compliance.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazards of the material. The following table summarizes the key data points that dictate our safety methodologies[1].

Property / HazardSpecification / GHS ClassificationOperational Implication
CAS Number 69413-00-9Unique identifier required for all hazardous waste tracking manifests.
Molecular Formula C₆H₈N₂OHigh nitrogen content; generates toxic NOₓ upon thermal degradation.
Molecular Weight 124.14 g/mol Used to calculate stoichiometric neutralization if hydrolysis occurs.
H302 Harmful if swallowedMandates strict laboratory hygiene; prohibits eating/drinking in the lab.
H315 / H319 Causes skin/serious eye irritationRequires continuous use of impermeable nitrile gloves and splash goggles.
H335 May cause respiratory irritationAll handling and transfers must occur within a certified fume hood.

Mechanistic Safety & Handling (The "Why" Behind the Protocol)

Standard operating procedures often list PPE requirements without explaining the underlying chemical causality. For 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one, the primary chemical concern is the N-acetyl moiety .

Because the acetyl group is attached to a nitrogen atom within an aromatic pyrazole ring, it acts as a mild acylating agent. In the presence of ambient moisture, biological nucleophiles (such as proteins on your skin), or basic/acidic waste streams, the compound undergoes hydrolysis. This reaction yields 3-methylpyrazole and acetic acid. Therefore, skin exposure does not merely cause primary irritation from the intact molecule; it can lead to localized acetylation or the release of acetic acid, severely exacerbating tissue irritation.

Required PPE & Engineering Controls:

  • Gloves: Heavy-duty nitrile gloves. Crucial Insight: If the chemical is dissolved in an organic solvent (e.g., dichloromethane), glove permeability increases. Change gloves immediately upon contact.

  • Ventilation: Class II Type A2 Biological Safety Cabinet or standard chemical fume hood with a minimum face velocity of 100 fpm.

Waste Segregation & Degradation Logic

To prevent exothermic reactions in your waste carboys, you must segregate waste based on the chemical environment it was exposed to during your assay.

WasteLogic Compound 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one Waste Stream Condition Aqueous / Basic / Acidic Conditions Present? Compound->Condition Hydrolysis Hydrolysis Occurs (Forms 3-Methylpyrazole + Acetic Acid) Condition->Hydrolysis Yes Intact Intact Organic Waste Condition->Intact No Neutralize Neutralize to pH 6-8 Hydrolysis->Neutralize OrganicWaste Dissolve in Combustible Solvent (Ethanol/Acetone) Intact->OrganicWaste AqueousWaste Aqueous Nitrogenous Waste Neutralize->AqueousWaste Incinerator Incineration with Flue Gas Scrubber (NOx Mitigation) AqueousWaste->Incinerator OrganicWaste->Incinerator

Waste segregation and degradation logic for N-acetyl pyrazole derivatives.

Step-by-Step Disposal Workflows

Proper disposal of nitrogenous organic compounds requires strict adherence to environmental regulations to prevent the release of nitrogen oxides (NOₓ) and the contamination of aquatic ecosystems[2].

Protocol A: Organic Liquid Waste Processing

If the compound remains intact in an organic solvent (e.g., post-reaction filtrates):

  • Solvent Dissolution: Dissolve or dilute the material in a highly combustible, non-halogenated solvent (such as ethanol, methanol, or acetone). This ensures complete thermal destruction during the incineration phase.

  • Transfer: Pour the solution into a designated, clearly labeled "Hazardous Organic Nitrogen Waste" carboy. Do not mix with strong oxidizers.

  • Incineration Mandate: The waste must be transferred to a licensed chemical disposal facility. Ensure the facility utilizes an incinerator equipped with an afterburner and a flue gas scrubber [3].

    • Causality: Combustion of C₆H₈N₂O generates toxic NOₓ gases. The afterburner ensures complete breakdown of the carbon framework, while the alkaline scrubber chemically neutralizes the NOₓ emissions before they can reach the atmosphere[3].

Protocol B: Aqueous Waste Neutralization (Self-Validating System)

If the compound was utilized in an aqueous assay (especially under basic or acidic conditions), it has likely hydrolyzed.

  • pH Assessment: Measure the pH of the waste solution. The generation of acetic acid via hydrolysis will typically drop the pH below 4.0.

  • Active Neutralization: Slowly add 1M NaOH dropwise while stirring.

  • Self-Validation Step: Monitor the pH continuously. Once the pH stabilizes strictly between 6.0 and 8.0 and ceases to drift downward, the reactive N-acetyl moiety has been completely consumed. This stable pH validates that the waste is now chemically inert and safe for storage.

  • Storage: Route the neutralized solution to an "Aqueous Nitrogenous Waste" container. Never discharge into the municipal sewer system.

Protocol C: Solid Waste Management
  • Collection: Gather all contaminated consumables, including nitrile gloves, Kimwipes, weighing boats, and empty reagent vials.

  • Containment: Place items into a puncture-resistant, chemically compatible solid waste bag.

  • Disposal: Label as "Solid Hazardous Waste - Pyrazole Contaminated" and send for controlled incineration.

Emergency Spill Response Mechanism

In the event of a localized spill, rapid containment is necessary to prevent aerosolization and respiratory irritation.

SpillResponse Start Spill Detected: 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one Assess Assess Spill Size & Environment Start->Assess PPE Don Appropriate PPE (Respirator, Nitrile Gloves) Assess->PPE Ventilation Ensure Maximum Hood/Room Ventilation Assess->Ventilation Containment Absorb with Inert Material (Vermiculite/Dry Sand) PPE->Containment Ventilation->Containment AvoidWater Avoid Water/Bases (Prevents Exothermic Hydrolysis) Containment->AvoidWater Hazard Prevention Collection Sweep & Transfer to Compatible Waste Container Containment->Collection Labeling Label as: 'Hazardous Organic Nitrogen Waste' Collection->Labeling Disposal Licensed Incineration (Afterburner & Scrubber) Labeling->Disposal

Workflow for mitigating and recovering 1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one spills.

Spill Execution Steps:

  • Evacuate & Ventilate: Immediately step back and ensure the fume hood sash is at the appropriate operating height to maximize ventilation.

  • Containment: Do not use water or basic neutralizing spill kits initially, as this will trigger rapid hydrolysis and potential heat generation. Instead, cover the spill with an inert, non-combustible absorbent material like dry sand or vermiculite.

  • Recovery: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene container.

  • Surface Decontamination: Once the bulk material is removed, wipe the surface with a dilute soap solution to safely hydrolyze and remove any microscopic residue.

References

  • Title: Nitrogenous Compounds in the Environment (Environmental Impact and NOₓ Mitigation) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one
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1-(3-Methyl-1H-pyrazol-1-yl)ethan-1-one
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